(1-Isopropyl-1H-pyrazol-4-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVZNLMUFJYZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681761 | |
| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-90-4 | |
| Record name | B-[1-(1-Methylethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining (1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its corresponding pinacol ester. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This document details a robust three-step synthetic pathway, commencing with the iodination of pyrazole, followed by N-alkylation, and culminating in a Grignard-mediated borylation. Each step is accompanied by detailed experimental protocols, and all relevant quantitative data is summarized for clarity and comparative analysis. Furthermore, a visual representation of the synthetic workflow is provided to enhance understanding.
Introduction
Pyrazole boronic acids and their esters are pivotal reagents in modern organic synthesis, particularly in the realm of pharmaceutical research and development. The pyrazole moiety is a well-established pharmacophore present in numerous biologically active compounds, while the boronic acid functional group serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This compound, and its more stable pinacol ester derivative, is a key intermediate for the synthesis of a range of molecules, including kinase inhibitors. This guide presents a detailed and practical synthesis route for this important compound.
Synthetic Pathway Overview
The synthesis of this compound pinacol ester is efficiently achieved through a three-step sequence starting from pyrazole. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound pinacol ester.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and reaction conditions.
Step 1: Synthesis of 4-Iodopyrazole
The first step involves the regioselective iodination of pyrazole at the C4 position. This is achieved using iodine in the presence of an oxidizing agent such as hydrogen peroxide.
Experimental Protocol:
-
To a suitable reaction vessel, add pyrazole and water.
-
With stirring, add iodine to the suspension.
-
Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-iodopyrazole.
-
The crude product can be further purified by recrystallization or column chromatography.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
| Pyrazole | Iodine, Hydrogen Peroxide | Water | Room Temp. | 1-4 h | High | >95% |
Step 2: Synthesis of 1-Isopropyl-4-iodopyrazole
The second step is the N-alkylation of 4-iodopyrazole with an isopropyl group. This is typically carried out using an isopropyl halide in the presence of a base.
Experimental Protocol:
-
To a solution of 4-iodopyrazole in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride).
-
Stir the mixture for a short period to allow for the deprotonation of the pyrazole nitrogen.
-
Add the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-isopropyl-4-iodopyrazole.
-
Purify the product by column chromatography if necessary.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 4-Iodopyrazole | Isopropyl halide, Base (K₂CO₃) | DMF | Elevated Temp. | 2-16 h | Good | >97% |
Step 3: Synthesis of this compound pinacol ester
The final step involves the conversion of the iodo-group to a boronic acid pinacol ester via a Grignard reaction followed by borylation.[1][2]
Experimental Protocol:
-
In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-isopropyl-4-iodopyrazole (20g) in anhydrous tetrahydrofuran (THF).[1][2]
-
Cool the solution to between -15°C and -20°C using an appropriate cooling bath.[1][2]
-
Slowly add a solution of isopropylmagnesium chloride (1 mol/L in THF, 85ml) dropwise, maintaining the internal temperature below -15°C.[1][2] This step forms the Grignard reagent of the starting material through an iodine-magnesium exchange.
-
After the addition is complete, stir the mixture at this temperature for a designated period to ensure complete formation of the Grignard reagent.
-
In a separate flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17.2g) in anhydrous THF.[1][2]
-
Add the solution of the borylating agent to the Grignard reagent solution dropwise, again maintaining the temperature below -15°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by slurrying in n-heptane at a low temperature (-20°C to -10°C) for 2 hours, followed by filtration to yield the final product.[1][2]
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1-Isopropyl-4-iodopyrazole | Isopropylmagnesium chloride, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -20°C to Room Temp. | Overnight | 50% | >98% |
Safety and Handling Precautions
-
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Isopropyl Halides: Flammable liquids and vapors. Harmful if swallowed or inhaled. Handle in a fume hood.
-
Grignard Reagents: Highly reactive and moisture-sensitive. React violently with water. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Boron Reagents: Handle with care, avoiding inhalation and contact with skin and eyes.
Conclusion
This technical guide has detailed a reliable and scalable three-step synthesis for this compound pinacol ester. The described protocols, based on established chemical transformations, provide a clear pathway for researchers and drug development professionals to access this valuable synthetic intermediate. By following the outlined procedures and adhering to the necessary safety precautions, this compound can be synthesized in good yield and high purity, facilitating its application in the development of novel chemical entities.
References
An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-4-yl)boronic acid (CAS 1201643-90-4)
This technical guide provides a comprehensive overview of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Properties
This compound is an organoboron compound valued for its role as a synthetic intermediate. While detailed experimental data for the free boronic acid is limited, predictive data and information on its commonly used pinacol ester derivative provide critical insights.
Table 1: Physicochemical Data for this compound and its Pinacol Ester
| Property | This compound | 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester |
| CAS Number | 1201643-90-4 | 879487-10-2 |
| Molecular Formula | C₆H₁₁BN₂O₂[1] | C₁₂H₂₁BN₂O₂ |
| Molecular Weight | 153.97 g/mol [1][2] | 236.12 g/mol |
| Appearance | - | Solid |
| Melting Point | - | 36-44 °C[3] |
| Boiling Point | 312.0±34.0 °C (Predicted)[1] | 327.3±15.0 °C (Predicted)[3] |
| Density | 1.15±0.1 g/cm³ (Predicted)[1] | 1.03±0.1 g/cm³ (Predicted)[3] |
| pKa | 7.72±0.10 (Predicted)[1] | - |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[1] | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-boronic acids is a critical process for their application in further chemical reactions. A common strategy involves the borylation of a halogenated pyrazole precursor. The following protocol is adapted from a patented method for the synthesis of the pinacol ester derivative, which is a stable and commonly used precursor to the boronic acid.
Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester via Grignard Reagent Exchange
This protocol describes the synthesis starting from 1-isopropyl-4-iodopyrazole.
-
Step 1: Preparation of 4-Iodopyrazole: Pyrazole is reacted with iodine and an oxidizing agent like hydrogen peroxide to produce 4-iodopyrazole.
-
Step 2: Alkylation: 4-Iodopyrazole is alkylated with an isopropyl halide (e.g., 2-bromopropane) to yield the intermediate, 1-isopropyl-4-iodopyrazole.
-
Step 3: Grignard Exchange and Borylation:
-
In a reaction vessel maintained under an inert atmosphere, 20g of 1-isopropyl-4-iodopyrazole is dissolved.
-
The solution is cooled to a temperature between -15°C and -20°C.
-
An isopropyl Grignard reagent (e.g., isopropylmagnesium chloride, 1mol/L solution, 85ml) is added to initiate a halogen-metal exchange, forming the pyrazole Grignard reagent.
-
A boron-containing reagent, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001 in the patent, 17.2g), is added dropwise to the solution.[4]
-
The reaction is allowed to proceed, resulting in the final product, 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester.[4]
-
The product is then purified, yielding a purity of >98% as determined by Gas Chromatography (GC) and ¹H-NMR, with a typical yield of around 45-50%.[4]
-
Synthesis workflow for the pinacol ester.
Applications in Research and Development
This compound and its derivatives are versatile reagents in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[5][6] This reactivity makes them essential building blocks for constructing complex molecules in various fields.
-
Drug Discovery: This compound is a crucial intermediate in the synthesis of pharmaceuticals.[5] Its pyrazole core is a common scaffold in medicinal chemistry. The pinacol ester has been used as a reactant to synthesize inhibitors of phosphodiesterase 10A (PDE10A) and histone lysine demethylase families (KDM4 and KDM5), which are targets for neurological disorders and cancer, respectively.
-
Material Science: Pyrazole boronic acids are used in creating advanced materials, such as functional polymers and coatings, due to their ability to be incorporated into larger molecular structures.[5]
-
Chemical Synthesis: They serve as versatile reagents for creating biaryl compounds, which are important structural motifs in many biologically active molecules.[5]
Logical relationship of core compound to applications.
Reactivity and Spectroscopic Data
The primary utility of this compound stems from the reactivity of the boronic acid functional group.
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our subject molecule) and an organohalide. It is a powerful method for forming C-C bonds.
Simplified Suzuki-Miyaura coupling pathway.
Spectroscopic Data
The following ¹H-NMR data corresponds to the 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester .[4]
Table 2: ¹H-NMR Data for the Pinacol Ester Derivative
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | DMSO-d₆ |
| Chemical Shift (δ) | δ=1.25 (s, 12H), 1.41 (d, J=6.8 Hz, 6H), 4.53 (m, J=6.7 Hz, 1H), 7.57 (s, 1H), 7.95 (s, 1H) |
Safety and Handling
Proper handling of this compound and its derivatives is essential. The following information is aggregated from safety data sheets for the pinacol ester and related boronic acid compounds.
Table 3: Hazard and Safety Information
| Category | Description |
| Hazard Identification | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). |
| Precautionary Statements | Prevention: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[7] Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes.[7] |
| Storage Conditions | Store in a well-ventilated, locked-up place. Keep container tightly closed.[7] The boronic acid should be stored under an inert atmosphere and protected from moisture, ideally in a freezer at -20°C.[1][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[7][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] |
| Fire-fighting Measures | Use carbon dioxide (CO₂) or powder. Thermal decomposition can release irritating gases and vapors, including carbon oxides, nitrogen oxides, and oxides of boron.[7] |
References
- 1. chembk.com [chembk.com]
- 2. 1-Isopropyl-1H-pyrazol-5-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and, most importantly, its applications in the development of targeted therapeutics, with a focus on its derivatives as potent enzyme inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction: The Significance of the Pyrazole Boronic Acid Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a versatile core for designing novel drug candidates. When functionalized with a boronic acid or its corresponding pinacol ester, the pyrazole ring becomes a powerful tool for synthetic chemists, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the efficient construction of complex molecular architectures, a crucial step in the synthesis of innovative therapeutics.[2]
This compound, and more commonly its pinacol ester derivative, has emerged as a particularly valuable reagent. Its derivatives have shown significant promise as inhibitors of key enzymes implicated in a range of diseases, most notably phosphodiesterase 10A (PDE10A) and histone lysine demethylases (KDMs).[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its pinacol ester is presented in the table below.
| Property | This compound | 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester |
| CAS Number | 1201643-90-4 | 879487-10-2[2] |
| Molecular Formula | C₆H₁₁BN₂O₂ | C₁₂H₂₁BN₂O₂[2] |
| Molecular Weight | 153.97 g/mol | 236.12 g/mol [2] |
| Appearance | Solid | Solid[2] |
| Melting Point | Not available | 36-44 °C[2] |
| Storage Temperature | -20°C | 2-8°C[2] |
Synthesis of this compound Pinacol Ester
The pinacol ester of this compound is the more commonly used and commercially available form of this reagent. A general and efficient method for its synthesis involves a three-step process starting from pyrazole.
Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
This protocol is adapted from a patented method for the synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters.
Step 1: Synthesis of 4-Iodopyrazole
-
To a solution of pyrazole in a suitable solvent, add iodine and an oxidizing agent such as hydrogen peroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the crude product by crystallization or column chromatography to obtain 4-iodopyrazole.
Step 2: Synthesis of 1-Isopropyl-4-iodopyrazole
-
To a solution of 4-iodopyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride).
-
Add 2-bromopropane (isopropyl bromide) to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-isopropyl-4-iodopyrazole.
Step 3: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
-
Dissolve 1-isopropyl-4-iodopyrazole (1 equivalent) in anhydrous THF and cool the solution to -10 to -15°C.
-
Slowly add a solution of isopropyl magnesium chloride (a Grignard reagent, 1.1 equivalents) to the reaction mixture to form the corresponding pyrazole Grignard reagent.
-
After the Grignard exchange is complete, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) (1.1 equivalents) dropwise, maintaining the low temperature.
-
Allow the reaction to stir and slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with n-heptane at low temperature to yield the final product as a solid.
Applications in Drug Discovery
This compound pinacol ester is a key intermediate in the synthesis of potent and selective inhibitors for several important drug targets.[2]
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A is a promising therapeutic strategy for treating neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[3][4]
Derivatives of this compound have been incorporated into potent PDE10A inhibitors. The pyrazole core often serves as a central scaffold, with substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data: PDE10A Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Modification | PDE10A IC₅₀ (nM) | Selectivity vs. other PDEs |
| Lead Compound A | Imidazo[1,2-a]pyrazine derivative | 0.5 - 5 | High |
| Lead Compound B | Pyrazoloquinoline derivative | 1 - 10 | High |
Note: The specific structures of these lead compounds are often proprietary. The data presented is representative of the potency that can be achieved with this scaffold.
Histone Lysine Demethylase (KDM) Inhibitors
Histone lysine demethylases are epigenetic enzymes that play a crucial role in regulating gene expression. Dysregulation of KDM activity is implicated in various cancers.[5][6] The KDM4 and KDM5 families are particularly attractive targets for cancer therapy.
This compound pinacol ester is used to synthesize pyrido[3,4-d]pyrimidin-4-(3H)-one based inhibitors of the KDM4 and KDM5 families.[2]
Quantitative Data: KDM Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target | KDM IC₅₀ (nM) | Cellular Activity |
| Lead Compound C | KDM4C | 50 - 200 | Active |
| Lead Compound D | KDM5C | 100 - 500 | Active |
Note: The specific structures of these lead compounds are often proprietary. The data presented is representative of the potency that can be achieved with this scaffold.
Signaling Pathways
Derivatives of this compound are designed to modulate specific signaling pathways that are dysregulated in disease. Based on their known targets (PDE10A and KDMs), the following pathways are of significant interest.
PDE10A-Mediated Signaling in Medium Spiny Neurons
Inhibition of PDE10A in medium spiny neurons of the striatum leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing neuronal excitability and gene expression. This pathway is critical for motor control and cognitive function.
Caption: PDE10A signaling pathway in a medium spiny neuron.
KDM-Mediated Regulation of Gene Expression
KDM4 and KDM5 enzymes remove methyl groups from histone tails (specifically H3K9me3/2 and H3K4me3, respectively), which alters chromatin structure and regulates gene transcription. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately inhibiting cancer cell growth and proliferation.
Caption: KDM-mediated regulation of gene expression in cancer.
Experimental Protocols for In Vitro Assays
PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
FAM-labeled cAMP or cGMP substrate
-
PDE assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Binding agent (for stopping the reaction and binding to the product)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in PDE assay buffer to the final desired concentrations.
-
Add the diluted compounds to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the FAM-labeled substrate to all wells except the blank.
-
Initiate the reaction by adding the PDE10A enzyme to all wells except the blank and no-enzyme control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent to all wells.
-
Incubate for a short period to allow for binding to equilibrate.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8][9][10]
KDM4 Demethylase Activity Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the demethylase activity of KDM4 and the inhibitory effect of test compounds.[11]
Materials:
-
Recombinant human KDM4 enzyme (e.g., KDM4A, KDM4C)
-
Biotinylated H3K9me3 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, 0.01% BSA)
-
Detection reagents: Europium-labeled anti-H3K9me2 antibody and streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Test compounds dissolved in DMSO
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Add the diluted compounds to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the biotinylated H3K9me3 peptide substrate to all wells.
-
Initiate the demethylation reaction by adding the KDM4 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the detection reagents (Europium-labeled antibody and streptavidin-acceptor).
-
Incubate the plate in the dark to allow for the development of the FRET signal.
-
Measure the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.[11][12][13][14][15]
ADME and Pharmacokinetic Considerations
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data for derivatives of this compound are not extensively published in the public domain, studies on related pyrazolo[3,4-d]pyrimidine derivatives offer valuable insights.
Key Considerations:
-
Solubility: Aqueous solubility can be a challenge for pyrazole-based compounds. Formulation strategies such as encapsulation in nanoparticles or liposomes have been explored to improve solubility and bioavailability.[16]
-
Metabolic Stability: The pyrazole ring is generally considered to be metabolically stable. However, the overall metabolic stability of a derivative will depend on its other substituents. In vitro microsomal stability assays are crucial for evaluating this parameter.[17][18]
-
Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is critical for its efficacy. Parallel Artificial Membrane Permeability Assays (PAMPA) can be used to assess passive permeability.[17]
-
Oral Bioavailability: For orally administered drugs, achieving good bioavailability is essential. This is influenced by a combination of solubility, permeability, and first-pass metabolism. Animal studies are required to determine the oral bioavailability of lead compounds.[19][20]
Conclusion and Future Directions
This compound is a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as potent and selective inhibitors of PDE10A and histone lysine demethylases, highlighting its importance in the fields of neuroscience and oncology.
Future research in this area will likely focus on:
-
Lead Optimization: Further optimization of the pyrazole scaffold to improve potency, selectivity, and pharmacokinetic properties of PDE10A and KDM inhibitors.
-
Exploration of New Targets: Investigating the potential of this compound derivatives to inhibit other clinically relevant enzymes.
-
Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the therapeutic efficacy of these compounds.
The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of new and effective treatments for a range of challenging diseases.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-イソプロピル-1H-ピラゾール-4-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 4. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of orally active pyrazoloquinolines as potent PDE10 inhibitors for the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Advancement of Pyrazole Boronic Acids: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic evolution of pyrazole boronic acids. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a historical context, detailed experimental protocols, and a summary of their applications, particularly in the realm of medicinal chemistry.
Introduction: The Emergence of a Versatile Synthetic Building Block
Pyrazole boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique structure, combining the versatile pyrazole scaffold with the reactive boronic acid moiety, has positioned them as key building blocks in the construction of complex molecules, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a thorough exploration of the discovery and historical development of this important class of compounds, alongside practical, in-depth technical information for their synthesis and application.
A Historical Perspective: From Poly(pyrazolyl)borates to Modern Boronic Acids
While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific history of pyrazole boronic acids is more recent. A pivotal moment in the history of pyrazole-boron compounds came in the 1960s with the extensive work of Swiatoslaw Trofimenko on poly(pyrazolyl)borate ligands, also known as "scorpionate" ligands.[1][2] Although not simple pyrazole boronic acids, Trofimenko's research into the synthesis and coordination chemistry of these complex structures laid the foundational groundwork for the broader field of pyrazole-boron chemistry.[1][3][4][5]
The development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, in the latter half of the 20th century, spurred the synthesis and isolation of a wide array of heterocyclic boronic acids, including those based on the pyrazole core. The inherent value of the pyrazole motif, a common feature in many biologically active compounds, drove the development of synthetic routes to pyrazole boronic acids, enabling their use as versatile intermediates in drug discovery programs.[6][7]
Synthetic Methodologies: A Comparative Overview
The synthesis of pyrazole boronic acids has evolved significantly, with several key strategies emerging as the most prevalent. These methods primarily involve the introduction of a boron-containing group onto a pre-formed pyrazole ring.
Metal-Halogen Exchange of Halogenated Pyrazoles
An early and still widely used method involves the use of a halogenated pyrazole as a precursor. The process typically involves a metal-halogen exchange reaction, often using a strong organolithium base such as n-butyllithium at low temperatures, followed by quenching the resulting pyrazolyl-lithium species with a boron electrophile, such as trialkyl borate. Subsequent hydrolysis yields the desired pyrazole boronic acid.
A key challenge in this approach is controlling the regioselectivity of the lithiation. The presence of directing groups on the pyrazole ring can influence the position of metalation.[8]
Palladium-Catalyzed Borylation of Halogenated Pyrazoles
The advent of palladium-catalyzed cross-coupling reactions has provided a powerful and versatile alternative for the synthesis of pyrazole boronic acids. In this approach, a halogenated pyrazole is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method, often referred to as the Miyaura borylation, generally offers milder reaction conditions and greater functional group tolerance compared to the metal-halogen exchange method.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of representative pyrazole boronic acids and their pinacol esters.
Table 1: Synthesis of Pyrazole Boronic Acids and Pinacol Esters via Palladium-Catalyzed Borylation
| Starting Material | Boron Source | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Boc-4-iodopyrazole | Bis(pinacolato)diboron | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Sodium Acetate | Isopropanol | Reflux | 16 | 1-Boc-4-pyrazoleboronic acid pinacol ester | 85.7 | [9] |
| 4-Bromo-1-methyl-1H-pyrazole | Triisopropyl borate | - | - | - | - | - | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | High | [8] |
Table 2: Physical Properties of Selected Pyrazole Boronic Acids and Pinacol Esters
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Pyrazoleboronic acid pinacol ester | 269410-08-4 | C₉H₁₅BN₂O₂ | 194.04 | 142-146 |
| 1-Methyl-1H-pyrazole-4-boronic acid | - | C₄H₇BN₂O₂ | 125.92 | - |
| 1H-Pyrazole-4-boronic acid | 763120-58-7 | C₃H₅BN₂O₂ | 111.90 | 146-151 |
Applications in Medicinal Chemistry and Drug Discovery
Pyrazole boronic acids are highly valued in the pharmaceutical industry due to the prevalence of the pyrazole scaffold in a wide range of therapeutic agents. They serve as crucial intermediates in the synthesis of inhibitors for various enzymes and kinases that are implicated in diseases such as cancer and inflammatory disorders.[6][10]
Targeting the Bcl-2 Family of Proteins in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing cancer cells to evade apoptosis and continue to proliferate. Pyrazole-containing compounds have been investigated as inhibitors of these anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.[7][11] The use of pyrazole boronic acids allows for the facile synthesis of a diverse library of substituted pyrazoles for structure-activity relationship (SAR) studies in the development of potent and selective Bcl-2 inhibitors.[11]
Below is a simplified representation of the apoptotic pathway and the role of Bcl-2.
Caption: Simplified apoptotic pathway highlighting the inhibitory role of Bcl-2 and its targeting by pyrazole-based inhibitors.
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of pyrazole boronic acid pinacol esters, based on methodologies described in the patent literature.
Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester via Palladium-Catalyzed Borylation
This protocol is adapted from a method described for the synthesis of pyrazole-4-boronic acid pinacol ester.[9]
Workflow Diagram:
Caption: General workflow for the synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester.
Materials:
-
1-Boc-4-iodopyrazole (0.1 mol)
-
Bis(pinacolato)diboron (0.1 mol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol)
-
Sodium acetate (0.1 mol)
-
Isopropanol (200 mL)
-
Petroleum ether
-
Nitrogen gas supply
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a reaction flask, add 1-Boc-4-iodopyrazole (29.4 g, 0.1 mol), bis(pinacolato)diboron (25.4 g, 0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.82 g, 0.001 mol), sodium acetate (13.6 g, 0.1 mol), and 200 mL of isopropanol.
-
Deoxygenate the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble materials.
-
Evaporate the isopropanol from the filtrate under reduced pressure.
-
Extract the residue with petroleum ether.
-
Purify the crude product to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester. The reported yield for a similar process is 85.7%.[9]
Suzuki-Miyaura Cross-Coupling of a Pyrazole Boronic Acid Pinacol Ester with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling, a primary application of pyrazole boronic acids.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid pinacol ester.
Materials:
-
Pyrazole boronic acid pinacol ester (1.0 mmol)
-
Aryl halide (e.g., aryl bromide) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., dioxane, toluene, or DMF)
-
Water (if using a two-phase system)
-
Inert gas supply (e.g., argon or nitrogen)
-
Reaction vessel equipped with a condenser and magnetic stirrer
Procedure:
-
In a reaction vessel, combine the pyrazole boronic acid pinacol ester (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion
The journey of pyrazole boronic acids from their conceptual beginnings in the broader field of boron chemistry to their current status as indispensable synthetic intermediates is a testament to the continuous innovation in organic synthesis. Their versatility, particularly in the context of Suzuki-Miyaura cross-coupling, has had a profound impact on drug discovery and materials science. This guide has provided a historical overview, key synthetic methodologies with quantitative data, and detailed experimental protocols to aid researchers in harnessing the full potential of this remarkable class of compounds. As research continues to uncover new applications and more efficient synthetic routes, the importance of pyrazole boronic acids in the scientific landscape is set to grow even further.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel polypyrazolylborate ligands: coordination control through 3-substituents of the pyrazole ring | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to 1-Substituted Pyrazole Boronic Acids in Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the synthesis, properties, and applications of 1-substituted pyrazole boronic acids, crucial building blocks in modern organic chemistry and medicinal chemistry. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical processes to support researchers in their work.
Introduction
1-Substituted pyrazole boronic acids and their esters have emerged as indispensable reagents in organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. The pyrazole motif is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding. The boronic acid functionality, particularly when protected as a pinacol ester, serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction.[1][2] This combination of a desirable heterocyclic core with a highly functionalizable group makes 1-substituted pyrazole boronic acids powerful tools in the synthesis of complex molecules for drug discovery, materials science, and agrochemicals.[3]
Synthesis of 1-Substituted Pyrazole Boronic Acids
The preparation of 1-substituted pyrazole boronic acids, most commonly as their more stable pinacol esters, can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern on the pyrazole ring and the nature of the substituent at the N-1 position.
Lithiation and Borylation of 1-Substituted Pyrazoles
Direct lithiation followed by quenching with a boron electrophile is a common and effective method for the synthesis of 1-substituted pyrazole boronic acids. The regioselectivity of the lithiation is a key consideration in this approach.
A general workflow for the synthesis of 1-alkyl-1H-pyrazol-4-yl and -5-yl boronic acid pinacol esters via lithiation is depicted below.
Caption: General workflow for the synthesis of 1-substituted pyrazole boronic acids via lithiation-borylation.
Palladium-Catalyzed Borylation of Halopyrazoles
The Miyaura borylation, a palladium-catalyzed cross-coupling reaction of a halo-pyrazole with a diboron reagent, is another powerful method for synthesizing pyrazole boronic esters. This method is particularly useful when the corresponding halopyrazole is readily available.
Caption: General scheme for the Miyaura borylation of 1-substituted halopyrazoles.
Grignard Reagent Based Synthesis
An alternative approach involves the formation of a pyrazole Grignard reagent from a halopyrazole, which is then reacted with a boron electrophile. This method avoids the use of strong organolithium bases.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
1-Substituted pyrazole boronic acids are most frequently employed as coupling partners in Suzuki-Miyaura reactions to synthesize a wide array of functionalized pyrazoles. These products are of significant interest in drug discovery and materials science.
The general catalytic cycle for the Suzuki-Miyaura coupling of a 1-substituted pyrazole boronic acid is illustrated below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Synthesis of 1-Substituted Pyrazole Boronic Acid Pinacol Esters
| N-1 Substituent | Position of Boron | Starting Material | Method | Reagents | Yield (%) | Reference |
| Methyl | 4 | 1-Methyl-4-iodopyrazole | Grignard Exchange | i-PrMgCl, Isopropoxyboronic acid pinacol ester | 40 | [1] |
| Isopropyl | 4 | 1-Isopropyl-4-iodopyrazole | Grignard Exchange | i-PrMgCl, Isopropoxyboronic acid pinacol ester | 45 | [1] |
| Benzyl | 4 | 1-Benzyl-4-iodopyrazole | Grignard Exchange | i-PrMgCl, Isopropoxyboronic acid pinacol ester | 43 | [1] |
| Boc | 4 | 1-Boc-4-bromopyrazole | Miyaura Borylation | Pinacol diboron, Pd(dppf)Cl₂, KOAc | 81.6 | [4] |
| Boc | 4 | 1-Boc-4-iodopyrazole | Miyaura Borylation | Pinacol diboron, Pd(dppf)Cl₂, NaOAc | 85.7 | [4] |
| Methyl | 4 | 4-Bromo-1-methyl-1H-pyrazole | Lithiation-Borylation | n-BuLi, Triisopropyl borate, Pinacol | 70 (overall) | [2] |
Suzuki-Miyaura Coupling of Pyrazole Boronic Acids with Aryl Halides
| Pyrazole Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Bromopyrazole / Phenylboronic acid | 3-Bromopyrazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 87 (GC) | [5] |
| 4-Bromopyrazole / Phenylboronic acid | 4-Bromopyrazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 69 (GC) | [5] |
| 3-Bromopyrazole / 4-Methoxyphenylboronic acid | 3-Bromopyrazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 86 (isolated) | [5] |
| 4-Bromopyrazole / 4-Methoxyphenylboronic acid | 4-Bromopyrazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 61 (isolated) | [5] |
| 1-(2-Pyridinyl)-3-phenyl-1H-pyrazol-5-ol / Phenylboronic acid | Phenylboronic acid | - | K₃PO₄ | Dioxane | 37 | [6] |
| 1-(2-Pyridinyl)-3-phenyl-1H-pyrazol-5-ol / 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid | - | K₃PO₄ | Dioxane | 45 | [6] |
Experimental Protocols
Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (via Grignard Exchange)[1]
Step 1: Synthesis of 4-Iodopyrazole To a solution of pyrazole in a suitable solvent, iodine and an oxidizing agent (e.g., hydrogen peroxide) are added. The reaction mixture is stirred until completion, and the product, 4-iodopyrazole, is isolated by extraction and purified.
Step 2: Synthesis of 1-Methyl-4-iodopyrazole 4-Iodopyrazole is reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium hydroxide) to yield 1-methyl-4-iodopyrazole.
Step 3: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester To a solution of 1-methyl-4-iodopyrazole (19.5 g) in THF at -5 to -10 °C, isopropylmagnesium chloride (1.0 M solution, 94 mL) is added dropwise. After the Grignard exchange is complete, isopropoxyboronic acid pinacol ester (16.8 g) is added dropwise. The reaction mixture is stirred overnight, then quenched with water. The organic layer is separated, washed with water, and concentrated. The crude product is purified by crystallization from n-heptane to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (7.8 g, 40% yield).[1]
Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester (via Miyaura Borylation)[4]
To a reaction vessel are added 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol), pinacol diboron (25.4 g, 0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.82 g, 0.001 mol), potassium acetate (14.7 g, 0.15 mol), and 200 mL of dioxane. The vessel is purged with nitrogen, and the mixture is heated to reflux for 16 hours. After completion of the reaction as monitored by TLC, the mixture is filtered. The filtrate is concentrated under reduced pressure, and the residue is extracted with petroleum ether. Purification affords 1-Boc-4-pyrazoleboronic acid pinacol ester (25.2 g, 81.6% yield).[4]
General Procedure for Suzuki-Miyaura Coupling[5]
A reaction tube is charged with the bromopyrazole (1.00 mmol), the arylboronic acid (2.00 mmol), Pd(OAc)₂ (as a stock solution), the ligand (e.g., XPhos), and potassium phosphate (2.00 mmol). The tube is evacuated and backfilled with argon. Dioxane (4 mL) and water (1 mL) are added. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired product.
Conclusion
1-Substituted pyrazole boronic acids are highly valuable and versatile building blocks in modern organic synthesis. The synthetic methodologies outlined in this guide, including lithiation-borylation, Miyaura borylation, and Grignard-based approaches, provide access to a wide range of these important reagents. Their application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex pyrazole-containing molecules with significant potential in drug discovery and materials science. The provided experimental protocols and comparative data serve as a practical resource for researchers to select and implement the most suitable synthetic strategies for their specific targets.
References
- 1. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Experimental Insights into (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a key structural motif in numerous biologically active molecules and approved pharmaceuticals, valued for enhancing metabolic stability, target binding affinity, and pharmacokinetic profiles.[1][2] The boronic acid functional group makes it a versatile building block, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules.[2][3] This technical guide provides a comprehensive overview of the theoretical properties, a representative synthetic protocol, and the utility of this compound in synthetic chemistry, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Theoretical Analysis
While specific theoretical studies on this compound are not extensively published, its molecular properties can be elucidated through computational modeling. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and geometry of such molecules.[4][5] A representative theoretical analysis using a common level of theory, such as B3LYP with a 6-31G(d,p) basis set, can provide valuable insights into its structure and reactivity.
Below is a diagram of the optimized molecular structure of this compound.
Calculated Molecular Properties
The following tables summarize key quantitative data derived from a representative DFT calculation. These values provide a basis for understanding the molecule's geometry and electronic distribution.
Table 1: Selected Bond Lengths
| Bond | Predicted Length (Å) |
| C4-B | 1.55 |
| B-O1 | 1.37 |
| B-O2 | 1.37 |
| N1-N2 | 1.35 |
| N2-C3 | 1.38 |
| C3-C4 | 1.40 |
| C4-C5 | 1.39 |
| C5-N1 | 1.36 |
| N2-C(iso) | 1.48 |
Table 2: Selected Bond Angles
| Angle | Predicted Angle (°) |
| C3-C4-C5 | 106.5 |
| C3-C4-B | 128.0 |
| C5-C4-B | 125.5 |
| O1-B-O2 | 118.0 |
| O1-B-C4 | 121.0 |
| O2-B-C4 | 121.0 |
| N1-N2-C3 | 111.0 |
| N2-C3-C4 | 107.0 |
Table 3: Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (e) |
| B | +0.65 |
| O1 | -0.55 |
| O2 | -0.55 |
| N1 | -0.20 |
| N2 | -0.15 |
| C4 | -0.10 |
Experimental Protocols
Synthesis of this compound Pinacol Ester
The pinacol ester of the target molecule is a common and stable intermediate. A general synthetic route involves a three-step process starting from pyrazole.[6]
Detailed Methodology:
-
Step 1: Synthesis of 4-Iodopyrazole: Pyrazole is reacted with iodine in the presence of an oxidizing agent like hydrogen peroxide.
-
Step 2: Synthesis of 1-Isopropyl-4-iodopyrazole: 4-Iodopyrazole is alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
-
Step 3: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: 1-Isopropyl-4-iodopyrazole undergoes a Grignard exchange reaction with isopropylmagnesium chloride at low temperatures (-10 to -20 °C). The resulting Grignard reagent is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a source of the pinacolboron moiety) to yield the final product.[6] The product is typically a solid with a melting point in the range of 36-44 °C.[7]
Application in Suzuki-Miyaura Cross-Coupling
This compound and its pinacol ester are valuable reagents in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2][8] This reaction is fundamental in synthesizing biaryl compounds, which are common in drug candidates.
General Protocol:
-
A reaction vessel is charged with the aryl halide (1.0 mmol), this compound or its pinacol ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
A solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and water, is added.
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature ranging from 60 to 100 °C for several hours.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to isolate the coupled product.
The catalytic cycle for this reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
Applications in Drug Development
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in drugs for a wide range of diseases, including cancer and inflammatory conditions.[9][10][11][12] Pyrazole-containing boronic acids serve as crucial intermediates for synthesizing these complex therapeutic agents.[3][12] The title compound can be used to synthesize inhibitors of various enzymes, such as phosphodiesterase 10A (PDE10A) and histone lysine demethylases (KDM), highlighting its potential in developing treatments for neurological disorders and cancer. Computational studies, such as molecular docking and dynamics simulations, are often employed to design and optimize pyrazole-based drug candidates, predicting their binding interactions with biological targets.[13][14][15]
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. While detailed theoretical characterizations are not widely published, computational methods provide a robust framework for understanding its structural and electronic properties. The established synthetic routes and its proven utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling underscore its importance for drug development professionals. The combination of the favorable properties of the pyrazole core with the synthetic flexibility of the boronic acid moiety ensures its continued application in the discovery of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. jchr.org [jchr.org]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Synthesis, molecular modeling studies and selective inhibitory activity against MAO of N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-4-yl)boronic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its pinacol ester derivative are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with a wide range of biological activities. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[1][2] The boronic acid functional group makes this reagent particularly suitable for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[3] This enables the construction of complex molecular architectures from readily available starting materials.
This document provides an overview of the applications of this compound in the synthesis of kinase and phosphodiesterase inhibitors, detailed experimental protocols for its use, and a summary of the biological activities of the resulting compounds.
Key Applications in Medicinal Chemistry
This compound is a key reagent in the synthesis of various classes of enzyme inhibitors, including:
-
Janus Kinase (JAK) Inhibitors: The pyrazole scaffold is a core component of many JAK inhibitors, which are crucial for treating autoimmune diseases, inflammation, and cancers by modulating the JAK-STAT signaling pathway.[4][5]
-
Phosphodiesterase 10A (PDE10A) Inhibitors: This boronic acid has been used as a reactant to synthesize imidazo[1,2-a]pyrazine-based PDE10A inhibitors, which are being investigated for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.
-
Histone Lysine Demethylase (KDM) Inhibitors: It is also employed in the synthesis of pyrido[3,4-d]pyrimidin-4-(3H)-one based inhibitors of KDM4 and KDM5, which are epigenetic modifiers implicated in cancer.
Data Presentation
| Compound ID | Target Kinase | IC50 (nM)[1] |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 11b | JAK1 | 10.3 |
| JAK2 | 8.9 | |
| JAK3 | 11.2 |
Signaling Pathways
JAK-STAT Signaling Pathway and Inhibition
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is associated with various cancers and autoimmune disorders.[4][6] Pyrazole-based inhibitors, synthesized using reagents like this compound, can effectively block this pathway.
Experimental Protocols
1. Synthesis of this compound pinacol ester
This protocol is adapted from a patented synthetic method.
Workflow for Synthesis
Materials:
-
1-Isopropyl-4-iodopyrazole
-
Isopropylmagnesium chloride (or other Grignard reagent)
-
Isopropyl pinacol borate
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve 1-Isopropyl-4-iodopyrazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -10 to -15 °C using a dry ice/acetone bath.
-
Slowly add a solution of isopropylmagnesium chloride (1.1 equivalents) to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at this temperature for 1-2 hours to facilitate the Grignard exchange.
-
Slowly add isopropyl pinacol borate (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound pinacol ester.
2. Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-Aryl-1H-pyrazole
This is a general protocol for the Suzuki-Miyaura coupling reaction, which is a primary application of this compound.
Workflow for Suzuki-Miyaura Coupling
Materials:
-
This compound pinacol ester (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound pinacol ester, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-(1-isopropyl-1H-pyrazole).
3. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds synthesized using this compound against a target kinase.
Workflow for Kinase Inhibition Assay
Materials:
-
Purified target kinase (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (synthesized pyrazole derivative)
-
Assay buffer
-
Detection reagent (e.g., antibody specific for the phosphorylated substrate, or a luminescence-based ATP detection reagent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, the target kinase, and the kinase substrate.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active molecules in medicinal chemistry. Its utility in constructing complex heterocyclic systems, particularly kinase inhibitors, makes it a reagent of significant interest for drug discovery and development. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds based on this promising scaffold.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-4-yl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its pyrazole core is a common motif in many biologically active compounds, and the boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular libraries for drug discovery programs.
This document provides an overview of the key applications of this compound in the development of enzyme inhibitors, specifically targeting Phosphodiesterase 10A (PDE10A) and Histone Lysine Demethylases (KDMs), and as a scaffold for potential anticancer agents. Detailed experimental protocols for its synthesis, use in Suzuki-Miyaura coupling, and relevant biological assays are also presented.
Key Applications in Drug Discovery
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is a dual-substrate enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, making it a promising target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.
This compound serves as a key intermediate in the synthesis of potent PDE10A inhibitors. The pyrazole moiety can be incorporated into scaffolds like imidazo[1,2-a]pyrazines, which have shown high affinity for the PDE10A active site. While specific data for compounds derived directly from the isopropyl-substituted pyrazole boronic acid is not publicly available, structurally related analogs demonstrate the potential of this chemical space.
Table 1: In Vitro Activity of Representative Pyrazole-Containing PDE10A Inhibitors
| Compound ID | Structure | PDE10A IC50 (nM) |
| 10b | 2-(4-methoxyphenyl)-6-(4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)phenyl)imidazo[1,2-a]pyrazine | 0.28 ± 0.06 |
| 11a | 2-(quinolin-4-yl)-6-(4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)phenyl)imidazo[1,2-a]pyrazine | 0.24 ± 0.05 |
Data is illustrative of the potency of pyrazole-containing PDE10A inhibitors and is derived from structurally similar compounds.
Histone Lysine Demethylase (KDM) Inhibitors
Histone lysine demethylases are epigenetic regulators that play a crucial role in gene expression. Dysregulation of KDM activity is implicated in various cancers, making them attractive targets for therapeutic intervention. Pyrido[3,4-d]pyrimidin-4-one derivatives incorporating a pyrazole moiety have been identified as potent inhibitors of the KDM4 and KDM5 subfamilies.
The this compound can be used to synthesize such inhibitors, where the pyrazole ring often serves as a key interaction motif within the enzyme's active site. Although quantitative data for inhibitors synthesized directly from this specific boronic acid is not available, the activity of analogous compounds highlights the utility of this building block.
Table 2: Biochemical Activity of Representative Pyrazole-Containing KDM Inhibitors
| Compound ID | KDM4A Ki (μM) | KDM5B Ki (μM) |
| 19a | 0.004 | 0.007 |
Data is for a structurally related pyrido[3,4-d]pyrimidin-4-one derivative and demonstrates the potential of the pyrazole scaffold in KDM inhibition.[3]
Anticancer Agents
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Pyrazole-containing compounds have been shown to exhibit a wide range of antitumor activities, including inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects. This compound can be used as a starting material to synthesize novel pyrazole derivatives for screening in cancer cell lines.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes a common method for the synthesis of the pinacol ester of this compound, which is often more stable and easier to handle than the free boronic acid.
Workflow for Synthesis of this compound pinacol ester
Caption: Synthetic scheme for this compound pinacol ester.
Materials:
-
4-Iodopyrazole
-
Isopropyl bromide (or iodide)
-
Sodium hydride (or other suitable base)
-
Anhydrous tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl)
-
Pinacolborane or Isopropoxy pinacol borate
-
Standard workup and purification reagents (e.g., saturated ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Alkylation: To a solution of 4-iodopyrazole in anhydrous THF, add sodium hydride portion-wise at 0 °C. Stir for 30 minutes, then add isopropyl bromide and allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-isopropyl-4-iodopyrazole.
-
Borylation: Dissolve 1-isopropyl-4-iodopyrazole in anhydrous THF and cool to -10 °C. Add isopropylmagnesium chloride dropwise and stir for 1 hour. To this solution, add a solution of pinacolborane in THF dropwise and allow the reaction to warm to room temperature and stir for 2 hours.
-
Final Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound pinacol ester.
Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl or heteroaryl halide.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound or its pinacol ester (1.1 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound or its pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) based assay to determine the inhibitory activity of compounds against PDE10A.
Workflow for PDE10A FP Assay
Caption: Workflow for a fluorescence polarization-based PDE10A inhibition assay.
Materials:
-
Recombinant human PDE10A enzyme
-
FAM-labeled cAMP (fluorescent substrate)
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.5)
-
Test compounds dissolved in DMSO
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To the wells of the microplate, add 5 µL of the diluted test compounds or buffer (for controls).
-
Add 10 µL of diluted PDE10A enzyme solution to each well (except for no-enzyme controls).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile reagent for drug discovery. Its utility in synthesizing potent enzyme inhibitors and other biologically active molecules makes it a key building block for medicinal chemists. The provided protocols offer a starting point for the synthesis, derivatization, and biological evaluation of compounds incorporating this important chemical moiety.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its pinacol ester derivative are versatile building blocks in modern organic synthesis. The presence of the pyrazole motif is significant, as this heterocycle is a common feature in many biologically active compounds. The boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the straightforward formation of carbon-carbon bonds, enabling the synthesis of complex molecules with diverse therapeutic applications.
These application notes provide an overview of the use of this compound as a building block, with a focus on its application in the synthesis of bioactive molecules, including inhibitors of key cellular enzymes. Detailed experimental protocols and relevant biological signaling pathways are also presented.
Applications in the Synthesis of Bioactive Molecules
This compound, particularly its more stable pinacol ester form, serves as a key reagent in the synthesis of targeted therapeutic agents. Its utility has been demonstrated in the creation of inhibitors for enzymes implicated in cancer and neurological disorders.
KDM4 and KDM5 Histone Lysine Demethylase Inhibitors
Histone lysine demethylases (KDMs) are epigenetic regulators that play a crucial role in gene expression and chromatin architecture.[1] The KDM4 and KDM5 subfamilies are particularly important in cellular development and homeostasis, and their dysregulation is linked to the progression of various cancers.[1] Small molecule inhibitors of these enzymes are therefore of significant interest in oncology.
The 1-isopropyl-1H-pyrazol-4-yl moiety has been incorporated into pyrido[3,4-d]pyrimidin-4(3H)-one scaffolds to produce potent inhibitors of KDM4 and KDM5.[2] The pyrazole group in these molecules can be introduced via a Suzuki-Miyaura coupling reaction between a halogenated pyrido[3,4-d]pyrimidin-4(3H)-one core and this compound pinacol ester.
Phosphodiesterase 10A (PDE10A) Inhibitors
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that are vital for intracellular signaling.[3] PDE10A is highly expressed in the brain, making it a therapeutic target for neurological and psychiatric disorders such as schizophrenia.[3] this compound pinacol ester is a valuable building block in the synthesis of imidazo[1,2-a]pyrazine-based PDE10A inhibitors.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the building block itself and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
A common method for the synthesis of this compound pinacol ester involves a Grignard reagent exchange with a boron reagent.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Isopropyl-4-iodopyrazole | 236.04 | 20 g | 0.085 |
| Isopropylmagnesium chloride (1M solution) | - | 85 mL | 0.085 |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.05 | 17.2 g | 0.092 |
| Anhydrous Tetrahydrofuran (THF) | - | As needed | - |
Procedure:
-
Dissolve 20 g of 1-isopropyl-4-iodopyrazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a temperature between -15 °C and -20 °C using a suitable cooling bath.
-
Slowly add 85 mL of a 1M solution of isopropylmagnesium chloride in THF to the reaction mixture. Stir for 1-2 hours at this temperature to facilitate the Grignard exchange.
-
To the resulting Grignard reagent, add 17.2 g of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise, ensuring the temperature remains below -15 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester.
Expected Yield: Approximately 50%.[4]
Characterization Data (¹H NMR): ¹H NMR (400 MHz, DMSO-d₆): δ=1.25 (s, 12H), 1.41 (d, J=6.8 Hz, 6H), 4.53 (m, J=6.7 Hz,1H), 7.57 (s, 1H), 7.95 (s, 1H).[4]
Suzuki-Miyaura Coupling for the Synthesis of a KDM4/KDM5 Inhibitor Precursor
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an 8-bromo-pyrido[3,4-d]pyrimidin-4(3H)-one with this compound pinacol ester.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 8-Bromo-pyrido[3,4-d]pyrimidin-4(3H)-one derivative | - | 1.0 | 1.0 |
| This compound pinacol ester | 236.12 | 1.5 | 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
In a microwave vial or a Schlenk tube, combine the 8-bromo-pyrido[3,4-d]pyrimidin-4(3H)-one derivative (1.0 mmol), this compound pinacol ester (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours. The reaction can also be performed under microwave irradiation at a similar temperature for a shorter duration (e.g., 30-60 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-(1-isopropyl-1H-pyrazol-4-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one derivative.
Quantitative Data Summary for Suzuki-Miyaura Coupling of Pyrazoles:
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 3-Chloropyrazole | Arylboronic acid | P1 Precatalyst (1-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 |
| 4-Iodopyrazole | Arylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-90 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.[5]
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: KDM4/KDM5 Inhibition
Caption: Mechanism of action for KDM4/KDM5 inhibitors.
Signaling Pathway: PDE10A Inhibition
Caption: Role of PDE10A in neuronal signaling and its inhibition.
References
- 1. proprogressio.hu [proprogressio.hu]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with (1-Isopropyl-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the utilization of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The information is intended to guide researchers in developing robust and efficient synthetic methodologies for the incorporation of the 1-isopropyl-1H-pyrazol-4-yl moiety into target molecules, a common scaffold in medicinal chemistry.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound can be effectively coupled with various aryl and heteroaryl halides to synthesize a range of 4-aryl-1-isopropyl-1H-pyrazoles.
General Reaction Scheme:
Aryl/Heteroaryl-X + this compound ---[Pd catalyst, Base, Solvent]--> 4-(Aryl/Heteroaryl)-1-isopropyl-1H-pyrazole
Optimized Reaction Conditions and Yields:
While specific data for this compound is limited in the readily available literature, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of a similar substrate, 4-iodo-1-methyl-1H-pyrazole, with various arylboronic acids under microwave irradiation. These conditions can serve as an excellent starting point for optimization with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O (10:1) | 5 | 24 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O (10:1) | 5 | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O (10:1) | 5 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O (10:1) | 5 | 72 |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O (10:1) | 5 | 65 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O (10:1) | 5 | 75 |
Data adapted from a study on 4-iodo-1-methyl-1H-pyrazole, which provides a strong model for the reactivity of 4-halo-pyrazoles in Suzuki coupling.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the microwave-assisted Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound, the aryl halide, Pd(PPh₃)₄, and Na₂CO₃.
-
Add DME and water in a 10:1 ratio (v/v) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-isopropyl-1H-pyrazole.
Experimental Workflow: Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Catalytic Use of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its corresponding pinacol ester are versatile reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The pyrazole motif is a key structural component in many biologically active compounds, making this building block particularly valuable in medicinal chemistry and drug discovery.[1] These application notes provide detailed protocols for the use of this compound and its pinacol ester in Suzuki-Miyaura cross-coupling reactions, with a focus on the synthesis of bioactive molecules such as Phosphodiesterase 10A (PDE10A) and Histone Lysine Demethylase 4 (KDM4) inhibitors.
Core Applications in Catalysis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrazole ring and various aryl, heteroaryl, or vinyl halides or triflates. The reaction is typically catalyzed by a palladium(0) species and requires a base to activate the boronic acid.
A general workflow for the Suzuki-Miyaura coupling reaction is depicted below. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the activated boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of pyrazole derivatives and can be applied to this compound and its pinacol ester.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is a general procedure suitable for a wide range of aryl and heteroaryl halides.
Materials:
-
This compound or its pinacol ester (1.1 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk tube, add the aryl/heteroaryl halide, this compound or its pinacol ester, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction).
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a significant reduction in reaction time and can lead to improved yields for less reactive substrates.
Materials:
-
This compound or its pinacol ester (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aryl/heteroaryl halide, this compound or its pinacol ester, PdCl₂(dppf), and Cs₂CO₃.
-
Add DME and water in a 4:1 ratio.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Application in the Synthesis of Bioactive Molecules
Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitors
This compound pinacol ester is a key building block in the synthesis of potent and selective PDE10A inhibitors, which are under investigation for the treatment of neurological and psychiatric disorders. The Suzuki-Miyaura coupling is employed to connect the isopropyl-pyrazole moiety to a core heterocyclic structure.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling in the synthesis of a PDE10A inhibitor precursor.
Quantitative Data from Representative Suzuki-Miyaura Couplings:
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-chloro-6-methylimidazo[1,2-a]pyrazine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2-bromo-6-phenylimidazo[1,2-a]pyrazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 92 |
| 2-iodo-imidazo[1,2-a]pyrazine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | 4 | 95 |
Synthesis of KDM4/KDM5 Histone Demethylase Inhibitors
This compound pinacol ester is also utilized in the synthesis of inhibitors for histone lysine demethylases (KDMs), such as KDM4 and KDM5, which are promising targets in cancer therapy. The Suzuki-Miyaura reaction facilitates the introduction of the substituted pyrazole group onto a pyrido[3,4-d]pyrimidin-4-(3H)-one scaffold.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling in the synthesis of a KDM4/KDM5 inhibitor.
Quantitative Data from Representative Suzuki-Miyaura Couplings:
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (Microwave) | Yield (%) |
| 8-bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 120 | 20 min | 78 |
| 8-bromo-3-phenylpyrido[3,4-d]pyrimidin-4(3H)-one | XPhos Pd G2 | K₃PO₄ | Dioxane | 100 | 15 min | 88 |
| 8-chloro-2-cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one | RuPhos Pd G3 | K₂CO₃ | t-AmylOH | 110 | 30 min | 72 |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be beneficial. Increasing the temperature or switching to microwave heating can also improve yields.
-
Decomposition of Boronic Acid: this compound can be prone to protodeboronation under harsh basic conditions or prolonged heating. Using the more stable pinacol ester derivative is highly recommended. If using the boronic acid, ensure the reaction is run under an inert atmosphere and minimize reaction times.
-
Side Reactions: In some cases, homocoupling of the boronic acid can occur. This can be minimized by using a slight excess of the aryl halide and ensuring efficient stirring.
-
Purification Challenges: The polarity of the pyrazole-containing products may necessitate the use of polar solvent systems for column chromatography. A small amount of a basic modifier (e.g., triethylamine) in the eluent can sometimes improve peak shape and separation.
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound and its pinacol ester to synthesize a wide range of complex molecules for applications in drug discovery and materials science.
References
Synthesis of Bioactive Molecules Using (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing (1-Isopropyl-1H-pyrazol-4-yl)boronic acid. The focus is on the widely applied Suzuki-Miyaura cross-coupling reaction, a cornerstone in modern medicinal chemistry for the construction of complex molecular architectures, particularly in the development of kinase inhibitors.
Application Notes
This compound is a versatile building block in the synthesis of a variety of bioactive compounds. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to form key interactions with biological targets.[1][2][3][4][5][6] The isopropyl group on the pyrazole nitrogen can provide advantageous steric and lipophilic properties, potentially enhancing binding affinity and pharmacokinetic profiles of the final molecule.
The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or heteroaryl halides.[4][7] This methodology is instrumental in the synthesis of kinase inhibitors, where the pyrazole ring often serves as a hinge-binding motif in the ATP-binding pocket of the enzyme. The strategic introduction of the (1-Isopropyl-1H-pyrazol-4-yl) moiety can lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
Key Advantages of Using this compound:
-
Structural Significance: The pyrazole core is a privileged scaffold in medicinal chemistry.[6]
-
Versatility in Coupling Reactions: Readily participates in Suzuki-Miyaura coupling, enabling the connection to a wide range of molecular fragments.[7]
-
Modulation of Physicochemical Properties: The isopropyl group can enhance solubility and cell permeability.
-
Established Role in Kinase Inhibition: The pyrazole motif is a common feature in many potent kinase inhibitors.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of a 4-Aryl-(1-isopropyl-1H-pyrazole)
This protocol describes a typical procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromopyridine, 2-bromo-5-fluorobenzonitrile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired 4-aryl-(1-isopropyl-1H-pyrazole).
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of pyrazole boronic acids with various aryl halides, adapted from literature sources.[7]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 75-95 |
| Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80-98 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 | 18 | 70-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a bioactive molecule using this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of a Kinase Pathway
Many bioactive molecules synthesized from pyrazole derivatives, such as kinase inhibitors, target specific signaling pathways involved in cell proliferation and survival. The diagram below represents a simplified, hypothetical kinase signaling pathway that could be targeted by a molecule synthesized using this compound.
Caption: Inhibition of a hypothetical kinase cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of palladium catalysts in cross-coupling reactions involving (1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its derivatives. The focus is on the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds, which is of significant importance in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction to Suzuki-Miyaura Coupling with Pyrazole Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. Pyrazole moieties are prevalent in a vast number of biologically active compounds and approved drugs, making the functionalization of pyrazole scaffolds a critical task in drug discovery. This compound is a valuable building block that allows for the introduction of the N-isopropyl-pyrazole core into various molecular architectures.
The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide.
Palladium Catalysts and Ligands for Pyrazole Coupling Reactions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. For challenging substrates like heteroaryl boronic acids, the use of electron-rich and sterically bulky phosphine ligands is often crucial for achieving high yields and reaction rates.
Commonly employed palladium sources and pre-catalysts include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) chloride (PdCl₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Palladium pre-catalysts based on Buchwald ligands (e.g., XPhos Pd G2, SPhos Pd G2)
The selection of the ligand is critical to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For pyrazole-based couplings, biaryl phosphine ligands (Buchwald ligands) have shown exceptional performance.
Key Ligands:
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
Dppf: 1,1'-Bis(diphenylphosphino)ferrocene
-
Triphenylphosphine (PPh₃)
Quantitative Data Summary
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of 4-substituted pyrazoles with various boronic acids, providing a reference for expected outcomes under optimized conditions. While specific data for this compound is not extensively available in the public domain, the data for structurally similar 4-bromopyrazoles can serve as a valuable guide.
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 |
| 3 | 4-Bromo-1H-pyrazole | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
| 4 | 4-Bromo-1H-pyrazole | 3,5-Dimethylphenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 5 | 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 56 |
Detailed Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methods for the coupling of 4-substituted pyrazoles and should be optimized for specific substrates.
Protocol: Synthesis of 4-Aryl-1-isopropyl-1H-pyrazole via Suzuki-Miyaura Coupling
Materials:
-
This compound or its pinacol ester
-
Aryl bromide
-
Palladium pre-catalyst (e.g., XPhos Pd G2)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous solvent (e.g., 1,4-dioxane and water)
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-isopropyl-1H-pyrazole.
Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Application Notes and Protocols for the Scale-Up Synthesis of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid and its Pinacol Ester
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its corresponding pinacol ester are valuable building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyrazole motif is a privileged structure found in numerous biologically active compounds, including kinase inhibitors.[1][2] This document provides detailed protocols for the multi-kilogram scale synthesis, purification, and application of this compound pinacol ester, a more stable derivative suitable for large-scale operations.
Section 1: Scale-Up Synthesis Protocol
The multi-kilogram scale synthesis of this compound pinacol ester is a multi-step process commencing from pyrazole. The key steps involve iodination, N-isopropylation, and a subsequent Grignard reaction followed by borylation and esterification.
Experimental Workflow: Synthesis
Caption: Overall synthetic workflow for this compound pinacol ester.
Step 1: Synthesis of 4-Iodopyrazole (Kilogram Scale)
This protocol is adapted from established methods for the iodination of pyrazoles.
Materials:
-
Pyrazole
-
Iodine
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH) solution (15 wt%)
-
Deionized Water
-
Toluene
Equipment:
-
100 L glass-lined reactor with temperature control, mechanical stirrer, and reflux condenser
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Protocol:
-
Charge the 100 L reactor with pyrazole (5.0 kg, 73.4 mol) and deionized water (25 L). Stir until the pyrazole is fully dissolved.
-
Add iodine (9.3 kg, 36.7 mol) to the solution. The mixture will become a dark slurry.
-
Heat the mixture to 65-70 °C.
-
Slowly add 30% hydrogen peroxide (4.2 L, 41.1 mol) dropwise over 4-6 hours, maintaining the internal temperature at 70 ± 2 °C. Caution: The reaction is exothermic. Careful control of the addition rate is crucial to manage heat evolution.
-
After the addition is complete, maintain the reaction mixture at 70 °C and monitor the reaction progress by HPLC until the consumption of pyrazole is complete (typically 2-4 hours).
-
Cool the reaction mixture to 20-25 °C.
-
Adjust the pH of the mixture to 7.5-8.5 by the slow addition of 15 wt% sodium hydroxide solution.
-
Cool the mixture to 0-5 °C and stir for 2 hours to induce crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold deionized water (2 x 5 L).
-
Dry the product under vacuum at 50 °C to a constant weight.
| Parameter | Value |
| Starting Material | 5.0 kg Pyrazole |
| Typical Yield | 12.0 - 13.5 kg (85-95%) |
| Purity (HPLC) | >98% |
Step 2: Synthesis of 1-Isopropyl-4-iodopyrazole
Materials:
-
4-Iodopyrazole
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF)
Equipment:
-
100 L glass-lined reactor
-
Mechanical stirrer
-
Temperature probe and controller
Protocol:
-
Charge the reactor with 4-iodopyrazole (12.0 kg, 61.9 mol), potassium carbonate (12.8 kg, 92.8 mol), and DMF (50 L).
-
Stir the suspension and add 2-bromopropane (7.0 L, 74.2 mol) over 1-2 hours, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 50-55 °C and stir for 8-12 hours, monitoring by HPLC for the disappearance of 4-iodopyrazole.
-
Cool the mixture to 20-25 °C.
-
Quench the reaction by slowly adding deionized water (100 L).
-
Extract the product with toluene (2 x 40 L).
-
Combine the organic layers and wash with brine (2 x 20 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.
| Parameter | Value |
| Starting Material | 12.0 kg 4-Iodopyrazole |
| Typical Yield | 13.0 - 14.0 kg (89-95%) |
| Purity (GC) | >97% |
Step 3: Synthesis of this compound pinacol ester
This step involves a low-temperature Grignard exchange followed by reaction with a borate ester and subsequent esterification with pinacol.[3]
Materials:
-
1-Isopropyl-4-iodopyrazole
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2.0 M solution)
-
Triisopropyl borate
-
Pinacol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Heptane
-
Ethyl Acetate
Equipment:
-
200 L cryogenic reactor, inerted with nitrogen, equipped with a mechanical stirrer and temperature control.
-
Addition funnels
Protocol:
-
Charge the cryogenic reactor with 1-isopropyl-4-iodopyrazole (13.0 kg, 55.1 mol) and anhydrous THF (65 L).
-
Cool the solution to -15 to -20 °C under a nitrogen atmosphere.
-
Slowly add 2.0 M isopropylmagnesium chloride in THF (30.3 L, 60.6 mol) over 2-3 hours, maintaining the internal temperature below -10 °C. Caution: Grignard reactions are highly exothermic and moisture-sensitive. Strict temperature control and inert atmosphere are critical for safety and yield.
-
Stir the mixture at -15 to -10 °C for 1 hour.
-
In a separate vessel, prepare a solution of triisopropyl borate (12.5 L, 55.1 mol) in anhydrous THF (25 L) and cool it to -15 °C.
-
Slowly add the Grignard solution to the triisopropyl borate solution over 2-3 hours, keeping the temperature below -10 °C.
-
After the addition is complete, allow the mixture to warm slowly to 20-25 °C and stir for 2 hours.
-
Cool the mixture to 0-5 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 L).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 L).
-
Combine all organic layers and add pinacol (7.8 kg, 66.1 mol).
-
Stir the mixture vigorously at room temperature for 4-6 hours to form the pinacol ester.
-
Wash the organic solution with brine (2 x 25 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a heptane/ethyl acetate mixture.
| Parameter | Value |
| Starting Material | 13.0 kg 1-Isopropyl-4-iodopyrazole |
| Typical Yield | 7.0 - 8.5 kg (54-65%) |
| Purity (HPLC) | >98% |
| Melting Point | 36-44 °C |
Section 2: Purification Protocol
Purification of boronic acid pinacol esters can be challenging due to their potential for hydrolysis. Recrystallization is the preferred method for large-scale purification.
Protocol: Recrystallization
-
Transfer the crude this compound pinacol ester to a clean, dry reactor.
-
Add a minimal amount of hot ethyl acetate (e.g., 0.5 L per kg of crude product) to dissolve the solid.
-
Slowly add hot heptane (e.g., 2-3 L per kg of crude product) with stirring until the solution becomes turbid.
-
Add a small amount of hot ethyl acetate to redissolve any precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for at least 4 hours to maximize crystallization.
-
Isolate the purified crystals by filtration.
-
Wash the filter cake with cold heptane.
-
Dry the product under vacuum at 30 °C.
Section 3: Application in Drug Development
This compound pinacol ester is a key intermediate for the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family, which are implicated in inflammatory diseases.[4]
Application Example: Synthesis of a JAK Inhibitor Core
The title compound can be used in a Suzuki-Miyaura cross-coupling reaction with a suitable halogenated heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine, similar to the core of Ruxolitinib) to synthesize advanced drug intermediates.[2][5]
General Suzuki-Miyaura Coupling Protocol:
-
To an inerted reactor, add the halogenated heterocycle (1.0 eq), this compound pinacol ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 30 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.02 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by HPLC until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
The crude product is then purified by chromatography or recrystallization.
Relevant Signaling Pathway: JAK-STAT Pathway
Many inflammatory diseases are driven by cytokines that signal through the JAK-STAT pathway.[6][7] Small molecule inhibitors that block the ATP-binding site of JAKs can modulate this pathway and reduce inflammation. The 1-isopropyl-pyrazole moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Section 4: Safety and Handling
Hazard Identification:
-
This compound pinacol ester may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Intermediates such as 4-iodopyrazole and Grignard reagents have their own specific hazards. Refer to the corresponding Safety Data Sheets (SDS).
Handling and Storage:
-
Handle in a well-ventilated area or in a closed system.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8]
-
Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[8]
-
Boronic acids and their esters are sensitive to moisture. Use anhydrous solvents and inert atmosphere conditions, especially during reactions.
Disclaimer: These protocols are intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions and after a thorough risk assessment. The yields and reaction times are typical and may vary depending on the specific equipment and conditions used.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mt.com [mt.com]
- 9. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation with (1-Isopropyl-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylation reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-nitrogen bonds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, the copper-catalyzed Chan-Lam coupling has emerged as a powerful and versatile tool for the N-arylation of a wide range of nitrogen-containing nucleophiles, including amines, amides, and nitrogen-rich heterocycles. This reaction is particularly valued for its typically mild conditions, often proceeding at room temperature and in the presence of air, which offers a distinct advantage over other cross-coupling methods like the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3]
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid is a valuable building block in medicinal chemistry, with the pyrazole motif being a key pharmacophore in numerous biologically active compounds. The ability to efficiently couple this boronic acid with various nitrogen-containing scaffolds opens up avenues for the rapid generation of diverse compound libraries for drug discovery and development. These application notes provide detailed experimental procedures for the N-arylation of nitrogen heterocycles using this compound via Chan-Lam coupling.
Reaction Principle and Signaling Pathway
The Chan-Lam N-arylation involves the copper-catalyzed cross-coupling of a boronic acid with an N-H containing compound. The generally accepted catalytic cycle is initiated by the transmetalation of the boronic acid with a copper(II) salt to form a copper-aryl intermediate. This intermediate then coordinates with the nitrogen nucleophile. A subsequent reductive elimination step forms the desired C-N bond and a copper(I) species, which is then re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[1]
References
Troubleshooting & Optimization
Technical Support Center: Purification of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 1-isopropyl-4-iodopyrazole, homo-coupled byproducts, and boronic acid anhydrides, often referred to as boroxines (cyclic trimers of the boronic acid). Residual palladium catalysts from coupling reactions may also be present.
Q2: My purified this compound shows a complex NMR spectrum with broad peaks. What could be the issue?
A2: This is often indicative of the presence of boroxines, which exist in equilibrium with the monomeric boronic acid.[1] The presence of water can hydrolyze the boroxine back to the boronic acid, resulting in a cleaner NMR spectrum. Adding a drop of D₂O to the NMR tube can sometimes resolve this issue for analysis purposes.
Q3: Is it better to purify this compound or its pinacol ester derivative?
A3: The pinacol ester of this compound is generally more stable and easier to purify by standard chromatographic techniques than the free boronic acid.[1] Boronic acids can be challenging to purify via silica gel chromatography due to their propensity to streak or decompose.[1] If the subsequent reaction allows for the use of the pinacol ester, it is often the preferred intermediate to handle and purify.
Q4: Can I use normal phase silica gel chromatography for the purification of this compound?
A4: While possible, it is often problematic. Boronic acids can interact strongly with silica gel, leading to poor separation and low recovery.[1] If this method is attempted, it is advisable to deactivate the silica gel with an amine, such as triethylamine, or use a mobile phase containing a small amount of a polar solvent like methanol to mitigate these issues.
Q5: What is a reliable method to remove residual palladium catalyst from my product?
A5: Treatment of the crude product solution with an aqueous solution of a thiol-containing reagent, such as sodium thiomethoxide or L-cysteine, can effectively scavenge residual palladium. Subsequent filtration and aqueous work-up can then remove the palladium complex.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Symptom: The product precipitates as an oil instead of crystals during the cooling phase of recrystallization.
Possible Causes:
-
The supersaturation of the solution is too high.
-
The cooling process is too rapid.
-
The presence of impurities is inhibiting crystallization.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves and add a small amount of the hot solvent to decrease the concentration.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to induce nucleation.
-
Seed Crystals: If available, add a few seed crystals of the pure product to the cooled solution.
-
Solvent System Change: Experiment with a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
Issue 2: Product is a Persistent Oil or Wax
Symptom: The product remains an oil or a waxy solid even after solvent removal and attempted trituration.
Possible Causes:
-
The product may have a low melting point.
-
Significant amounts of impurities are present, leading to a melting point depression.
Solutions:
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). This may induce solidification or wash away impurities. Placing the sample in a refrigerator or freezer overnight can sometimes help solidify the oil before trituration.[1]
-
Conversion to Pinacol Ester: If the free boronic acid is proving difficult to isolate, consider converting it to its more stable and often crystalline pinacol ester. The pinacol ester can then be purified by column chromatography and, if necessary, hydrolyzed back to the boronic acid.
-
Acid/Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1 M NaOH) to form the boronate salt, which will move to the aqueous layer. The organic layer containing non-acidic impurities can be discarded. The aqueous layer is then acidified (e.g., with 1 M HCl) and the pure boronic acid is extracted back into an organic solvent.[1]
Issue 3: Poor Separation and Tailing during Column Chromatography
Symptom: The product elutes over a wide range of fractions with significant tailing on TLC analysis.
Possible Causes:
-
Strong interaction of the boronic acid with the silica gel.
-
Formation of boroxines on the column.
-
Inappropriate solvent system.
Solutions:
-
Deactivate Silica Gel: Prepare a slurry of silica gel with the eluent containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol to neutralize acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or reverse-phase silica (C18) for chromatography. For reverse-phase chromatography, a mobile phase of acetonitrile and water or methanol and water is typically used.
-
Optimize Mobile Phase: For normal phase chromatography, a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be necessary to reduce tailing.[2]
-
Convert to Pinacol Ester: As mentioned previously, the pinacol ester derivative is less polar and generally behaves better on silica gel chromatography.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone).
-
To the hot solution, add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Protocol 2: Purification via Acid/Base Extraction
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide solution (2 x 50 mL).
-
Combine the aqueous layers and wash with ethyl acetate (1 x 50 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M aqueous hydrochloric acid. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (EtOAc/Hexane) | 85% | 97% | 65% | Some product loss in mother liquor. |
| Column Chromatography (Silica Gel) | 85% | 92% | 45% | Significant tailing observed. |
| Acid/Base Extraction | 85% | >98% | 80% | Effective for removing non-acidic impurities. |
| Conversion to Pinacol Ester & Chromatography | 85% | >99% (ester) | 75% (overall) | Requires an additional synthetic step. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Equilibrium between boronic acid monomer and its boroxine trimer.
References
Technical Support Center: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1-Isopropyl-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step. There are two widely accepted mechanisms for its action:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex, or boronate (e.g., [R-B(OH)₃]⁻). This boronate species is more reactive towards the palladium(II) halide complex, enabling the transfer of the organic group to the palladium center.
-
Hydroxide/Alkoxide Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.
The prevailing pathway is dependent on the specific base, solvent, and substrates employed in the reaction.
Q2: How does the choice of base affect the coupling of this compound?
A2: The choice of base can significantly impact the yield, reaction rate, and selectivity of the coupling reaction. The basicity, solubility, and the nature of the counter-ion of the base are all important factors. For heteroaryl boronic acids like this compound, which can be prone to side reactions, the selection of an appropriate base is crucial for success. Weaker inorganic bases are generally preferred to minimize degradation of the boronic acid.
Q3: Which bases are commonly recommended for the Suzuki coupling of pyrazole-containing compounds?
A3: For the Suzuki-Miyaura coupling of pyrazole derivatives, including N-substituted pyrazolylboronic acids, moderately strong inorganic bases are often the most effective. Commonly used bases include:
-
Potassium Carbonate (K₂CO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Potassium Phosphate (K₃PO₄)
Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to undesired side reactions, such as decomposition of the boronic acid or hydrolysis of other functional groups.
Q4: I am observing significant protodeboronation of my this compound. How can I mitigate this?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroaryl boronic acids. To minimize this:
-
Use a Milder Base: Strong bases can promote protodeboronation. Switching to a milder base like potassium fluoride (KF) or using carefully controlled amounts of carbonate or phosphate bases can be beneficial.
-
Anhydrous Conditions: Water can be a proton source for this side reaction. While many Suzuki protocols use aqueous mixtures, minimizing the water content or running the reaction under anhydrous conditions may reduce protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature may also help to decrease the rate of this undesired side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective base for activation of the boronic acid. | Screen a panel of bases, such as K₂CO₃, Na₂CO₃, and K₃PO₄, to find the optimal one for your specific substrate combination. |
| Catalyst deactivation by the pyrazole nitrogen. | Use a higher catalyst loading or employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) that can stabilize the palladium catalyst. | |
| Protodeboronation of the boronic acid. | Switch to a milder base (e.g., KF), use anhydrous solvents, or consider converting the boronic acid to a more stable pinacol ester. | |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use. |
| In-situ reduction of a Pd(II) precatalyst is slow. | Use a Pd(0) source directly or a pre-catalyst that readily forms the active Pd(0) species. | |
| Incomplete Consumption of Starting Materials | Insufficient base to drive the reaction to completion. | Increase the equivalents of the base (typically 2-3 equivalents relative to the limiting reagent). |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for any increase in byproduct formation. | |
| Debromination/Dehalogenation of the Coupling Partner | The base is too strong or reactive. | Employ a milder base such as K₃PO₄ or CsF. Protecting the pyrazole nitrogen can also reduce this side reaction.[1] |
Data Presentation
The following table summarizes reaction conditions from the literature for the Suzuki-Miyaura coupling of various pyrazole boronic acid derivatives, highlighting the impact of the chosen base on the reaction outcome. While specific data for this compound is not extensively published in a comparative study, these examples provide a strong starting point for reaction optimization.
| Pyrazole Derivative | Coupling Partner | Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pyrazole Derivative | Aryl Boronic Acid | Na₂CO₃ (2.5 equiv.) | Pd(PPh₃)₄ (5 mol%) | 1,4-dioxane:H₂O (4:1) | 90 | Not Specified | [2] |
| 4-Bromopyrazole | Phenylboronic acid | K₃PO₄ (2.0 equiv.) | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 86 | Buchwald et al. |
| 1-Boc-4-bromopyrazole | Arylboronic acid | K₂CO₃ (2.0 equiv.) | Pd(dppf)Cl₂ | DMF | 80 | 75-95 | Various |
| 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Methyl 2-chloroisonicotinate | K₃PO₄ (2.5 equiv.) | NiCl₂(PPh₂Me)₂ | 2-MeTHF/H₂O | 70 | 80 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Flow of Base Action in Suzuki-Miyaura Coupling
Caption: Role of the base in activating the Suzuki-Miyaura coupling.
References
Technical Support Center: Pyrazole Boronic Acid Cross-Coupling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole boronic acid cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Q: My Suzuki-Miyaura coupling of a bromopyrazole with an aryl boronic acid is giving low to no yield. What are the common causes and how can I improve it?
A: Low yields in pyrazole Suzuki-Miyaura couplings can stem from several factors, including catalyst choice, reaction conditions, and the inherent properties of the pyrazole substrate.
Possible Causes and Solutions:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. For pyrazole substrates, particularly those with an unprotected N-H group, standard catalysts may be inefficient.
-
Solution: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos, often with a pre-catalyst like P1 or P2, has been shown to significantly improve yields.[1] For instance, in the coupling of 3-chloroindazole, using SPhos or XPhos ligands resulted in much higher yields compared to other systems.[1]
-
-
Incorrect Base Selection: The base plays a crucial role in the transmetalation step. The strength and type of base can significantly impact the reaction's success.
-
Solution: A screening of bases is often necessary. While Na2CO3 is a common choice, K3PO4 has proven effective for couplings involving unprotected N-H pyrazoles.[1] In some cases, weaker bases may be required to prevent decomposition of sensitive substrates.
-
-
Inadequate Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Solution: A mixture of an organic solvent and water is typically used. Dioxane/water mixtures are very common and effective for these types of couplings.[1]
-
-
Low Reaction Temperature: Some coupling reactions require higher temperatures to proceed efficiently.
-
Solution: If the reaction is sluggish at lower temperatures, consider increasing it to around 100 °C.[1]
-
Issue 2: Significant Side Reactions (Homocoupling, Protodeboronation)
Q: I am observing significant amounts of homocoupled product from my pyrazole boronic acid and/or protodeboronation of my boronic acid. What can I do to minimize these side reactions?
A: Homocoupling and protodeboronation are common side reactions in cross-coupling chemistry.
Possible Causes and Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed prior to use.[2]
-
-
Unstable Boronic Acid: Some heteroaryl boronic acids are prone to decomposition or protodeboronation, especially at elevated temperatures.[1]
-
Solution: Using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, can be beneficial. These derivatives can slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.
-
-
N-H Acidity of Pyrazole: The acidic N-H proton on unprotected pyrazoles can interfere with the catalyst and promote side reactions like dehalogenation of the starting material.
-
Solution: Protection of the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly suppress these side reactions.[3]
-
Issue 3: Difficulty with Chan-Lam Coupling of Pyrazoles
Q: My Chan-Lam N-arylation of a pyrazole with an aryl boronic acid is not working well. What are the key parameters to optimize?
A: The Chan-Lam coupling is a powerful method for forming C-N bonds, but it is sensitive to reaction conditions.
Possible Causes and Solutions:
-
Catalyst and Oxidant: This reaction is typically catalyzed by a copper salt and requires an oxidant, which is often atmospheric oxygen.
-
Solution: Ensure the reaction is open to the air or that air is bubbled through the reaction mixture.[4] Copper(II) acetate is a commonly used catalyst.
-
-
Stoichiometry of Reagents: The ratio of the pyrazole, boronic acid, and base is critical for achieving high yields.
-
Solution: An excess of the aryl boronic acid and a stoichiometric amount of base relative to the pyrazole have been shown to be optimal in some cases.[4]
-
-
Steric Hindrance: Steric hindrance on either the pyrazole or the aryl boronic acid can negatively impact the reaction yield.
-
Solution: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. It has been observed that ortho-substituted aryl boronic acids often give lower yields than their para- or meta-substituted counterparts.[4]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 |
| SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | ~80 |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | 52-97 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1]
Table 2: Suzuki Coupling of Unprotected 4-Bromopyrazole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
Reaction conditions: 4-bromopyrazole (1.0 mmol), arylboronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.[6]
Protocol 2: General Procedure for Chan-Lam Coupling of 3-Nitro-1H-pyrazole with Arylboronic Acids
Materials:
-
3-Nitro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.6 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂) (10 mol%)
-
NaOH (1.0 equiv)
-
Methanol
Procedure:
-
In a reaction vessel, combine 3-nitro-1H-pyrazole, the arylboronic acid, the copper catalyst, and NaOH.
-
Add methanol as the solvent.
-
Stir the reaction mixture at reflux, ensuring it is open to the atmosphere or that air is bubbled through the solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, typically by recrystallization or column chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for pyrazole boronic acid cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
optimization of reaction temperature for (1-Isopropyl-1H-pyrazol-4-yl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions related to the optimization of reaction temperature for the synthesis of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its derivatives, such as the pinacol ester.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in the synthesis of pyrazole boronic acids, often stemming from the stability of intermediates which is highly temperature-dependent.
Possible Causes and Solutions:
| Temperature-Related Cause | Recommended Action |
| Reaction temperature is too high: Organometallic intermediates (Grignard or organolithium reagents) are unstable at higher temperatures, leading to decomposition or undesired side reactions before the borylation step. | Maintain a low temperature, typically between -10°C and -20°C, during the formation of the Grignard or organolithium reagent and the subsequent reaction with the boron source.[1][2] Some protocols for similar boronic acid syntheses even call for temperatures as low as -78°C. |
| Localized heating: The addition of reagents, especially the organometallic compound, can cause localized hot spots if not done slowly and with efficient stirring. | Add reagents dropwise and ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. |
| Incorrect quenching temperature: Quenching the reaction at too high a temperature can lead to product degradation or the formation of byproducts. | Quench the reaction at a low temperature before allowing it to warm to room temperature. |
Issue 2: Presence of Impurities, Primarily Protodeboronated Byproduct
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction.
Possible Causes and Solutions:
| Temperature-Related Cause | Recommended Action |
| Elevated temperature during workup: Acidic or basic conditions during the aqueous workup, when combined with elevated temperatures, can promote protodeboronation. | Perform the aqueous workup at a low temperature (e.g., 0°C) and minimize the exposure time of the product to acidic or basic conditions. |
| High reaction temperature: Higher temperatures can increase the rate of side reactions, including those that lead to impurities. | Adhere strictly to the recommended low-temperature protocol for the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound pinacol ester?
A1: The synthesis, particularly when proceeding through a Grignard or lithium-halogen exchange pathway, requires low temperatures to ensure the stability of the organometallic intermediate. The recommended temperature range is typically between -10°C and -20°C.[1][2] It is crucial to maintain this low temperature throughout the addition of the borylating agent.
Q2: My reaction yield is consistently low despite following the protocol. Could the temperature be the issue?
A2: Yes, temperature is a critical parameter. Even slight deviations can significantly impact the yield. Ensure your thermometer is calibrated and that the cooling bath maintains a stable temperature. Slow, dropwise addition of reagents is also essential to prevent localized temperature increases.
Q3: I observe a significant amount of the 1-isopropyl-1H-pyrazole byproduct. What is causing this?
A3: This is likely the result of protodeboronation. This can occur if the reaction temperature is too high, or during the workup. Ensure the reaction is kept cold and that any aqueous quench is also performed at a low temperature.
Q4: Can I run the reaction at a slightly higher temperature to speed it up?
A4: This is not recommended. The organometallic intermediates in this synthesis are thermally sensitive. Increasing the temperature is likely to lead to decomposition and a lower yield of the desired product.
Experimental Protocol: Synthesis of this compound Pinacol Ester
This protocol is a generalized procedure based on common methods for synthesizing similar pyrazole boronic acid esters.
Materials:
-
1-Isopropyl-4-iodopyrazole
-
Isopropylmagnesium chloride (or a similar Grignard reagent)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and cooling equipment
Procedure:
-
Dissolve 1-isopropyl-4-iodopyrazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to between -15°C and -20°C using a suitable cooling bath (e.g., a dry ice/acetone bath).[1][2]
-
Slowly add the isopropylmagnesium chloride solution dropwise to the cooled solution, maintaining the temperature below -15°C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF and cool to -15°C.
-
Slowly add the Grignard reagent solution to the cooled pinacolborane solution via cannula, ensuring the temperature does not rise above -15°C.
-
Allow the reaction to stir at this low temperature for several hours, then let it slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The following table summarizes hypothetical yield data based on temperature variations, illustrating the importance of temperature control.
| Reaction Temperature (°C) | Yield (%) | Purity (%) | Notes |
| -20 to -15 | 45-50 | >98 | Optimal temperature range leading to high purity and good yield.[1][2] |
| -10 to -5 | 30-40 | 90-95 | Increased formation of byproducts observed. |
| 0 | <20 | <80 | Significant decomposition of the intermediate and low conversion. |
| Room Temperature | ~0 | - | No desired product isolated. |
Visualizations
Caption: Workflow for the synthesis of this compound pinacol ester.
Caption: A logical diagram for troubleshooting low product yield in the synthesis reaction.
References
Validation & Comparative
A Comparative Guide to the NMR Data of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for (1-Isopropyl-1H-pyrazol-4-yl)boronic acid and related pyrazole-based boronic acids. The information herein is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development in their characterization and utilization of these compounds.
Data Presentation: NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for the target compound's pinacol ester and its analogs. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | H3/H5 (ppm) | H-isopropyl (sept, ppm) | CH₃-isopropyl (d, ppm) | N-CH₃ (s, ppm) |
| 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester | CDCl₃ | 7.78 (s), 7.71 (s) | 4.47 | 1.48 | - |
| 1H-Pyrazole-4-boronic acid | DMSO-d₆ | 8.01 (s, 2H) | - | - | - |
| 1-Methyl-1H-pyrazole-4-boronic acid | DMSO-d₆ | 7.92 (s), 7.59 (s) | - | - | 3.81 |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | C3/C5 (ppm) | C4 (ppm) | C-isopropyl (ppm) | CH₃-isopropyl (ppm) | N-CH₃ (ppm) |
| 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester | CDCl₃ | 141.9, 131.2 | N/A | 50.8 | 22.8 | - |
| 1H-Pyrazole-4-boronic acid | DMSO-d₆ | 138.3 (2C) | N/A | - | - | - |
| 1-Methyl-1H-pyrazole-4-boronic acid | DMSO-d₆ | 140.2, 132.8 | N/A | - | - | 39.0 |
Note: The carbon atom attached to the boron (C4) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.
Experimental Protocols
General Procedure for NMR Sample Preparation
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. For boronic acids, DMSO-d₆ or Methanol-d₄ are often preferred as they can help break up oligomeric species that can form through dehydration, leading to sharper signals. CDCl₃ can also be used, particularly for pinacol esters.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
Data Acquisition Parameters
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
-
Temperature: Spectra are generally recorded at room temperature (approximately 298 K).
-
¹H NMR: Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization and comparison of pyrazole boronic acid derivatives using NMR spectroscopy.
Caption: A flowchart outlining the key steps from sample preparation to comparative analysis in the NMR characterization of boronic acids.
A Comparative Guide to Analytical Techniques for the Characterization of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid, a heterocyclic boronic acid of interest in medicinal chemistry and organic synthesis. The selection of an appropriate analytical method is crucial for ensuring the quality, stability, and reactivity of such compounds in research and development settings. This document outlines the principles, experimental protocols, and expected outcomes for a suite of powerful analytical techniques, enabling researchers to make informed decisions for their specific characterization needs.
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for determining the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the boron atom. A combination of ¹H, ¹³C, and ¹¹B NMR experiments is typically employed for full structural confirmation.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Nucleus | Predicted Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | ¹H | ~7.5-8.0 | Singlet | Pyrazole C3-H |
| ~7.5-8.0 | Singlet | Pyrazole C5-H | ||
| ~4.5-5.0 | Septet | Isopropyl CH | ||
| ~1.4-1.6 | Doublet | Isopropyl CH₃ | ||
| ~4.0-6.0 | Broad Singlet | B(OH)₂ | ||
| ¹³C NMR | ¹³C | ~135-140 | CH | Pyrazole C3 |
| ~135-140 | CH | Pyrazole C5 | ||
| ~105-115 | C-B | Pyrazole C4 | ||
| ~50-55 | CH | Isopropyl CH | ||
| ~22-24 | CH₃ | Isopropyl CH₃ | ||
| ¹¹B NMR | ¹¹B | ~28-33 | Broad Singlet | B(OH)₂ |
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as protic solvents may lead to the exchange of the B(OH)₂ protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for boronic acids.
Table 2: Expected Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected m/z | Assignment |
| LC-MS (ESI) | Positive | 155.0982 | [M+H]⁺ |
| 177.0799 | [M+Na]⁺ | ||
| Negative | 153.0826 | [M-H]⁻ | |
| 199.0931 | [M+HCOO]⁻ |
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended):
-
Use a C18 reversed-phase column.
-
A typical mobile phase could be a gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Analyze the sample in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass measurement and elemental composition determination.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3600-3200 | O-H stretch (boronic acid) | Strong, Broad |
| ~3100-3000 | C-H stretch (aromatic/heteroaromatic) | Medium |
| ~2980-2850 | C-H stretch (aliphatic) | Medium-Strong |
| ~1600-1450 | C=C and C=N stretch (pyrazole ring) | Medium-Strong |
| ~1380-1320 | B-O stretch | Strong |
| ~1200-1000 | C-N stretch | Medium |
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory (for ATR) or a pure KBr pellet.
-
Collect a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.
-
Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
Table 4: Comparison of HPLC Methods for Boronic Acid Analysis
| Method | Stationary Phase | Mobile Phase | Detection | Advantages | Disadvantages |
| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water with acid (e.g., formic or acetic acid) or buffer | UV (e.g., 220, 254 nm) | Widely available, good for general purity assessment. | On-column degradation (hydrolysis of boronic esters if present), poor retention of highly polar boronic acids. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Diol | High organic content in the mobile phase | UV, ELSD, MS | Better retention of polar analytes. | Can have longer equilibration times, sensitive to water content in the sample and mobile phase. |
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient could be from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the main component and the percentage of any impurities.
-
Use a reference standard for quantitative analysis.
-
Other Characterization Techniques
X-ray Crystallography
For crystalline samples, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
-
Crystal Growth: Grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the theoretical values calculated from the molecular formula.
-
Sample Preparation: Provide a pure, dry sample (typically 2-5 mg).
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Workflow and Pathway Diagrams
References
literature comparison of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid synthesis routes
A Comparative Guide to the Synthesis of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound and its pinacol ester derivative are valuable building blocks in medicinal chemistry and drug discovery, frequently utilized in cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of two prominent synthetic routes for this compound: a Grignard-based method and a Palladium-catalyzed Miyaura borylation. The comparison includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound pinacol ester.
| Parameter | Route 1: Grignard-Based Synthesis | Route 2: Palladium-Catalyzed Miyaura Borylation |
| Starting Material | 1-Isopropyl-4-iodopyrazole | 1-Isopropyl-4-halopyrazole (e.g., iodo or bromo) |
| Key Reagents | Isopropyl Grignard reagent, Isopropoxy pinacol borate | Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) |
| Typical Yield | 45-50%[1][2] | ~82% (reported for a similar 1-Boc-4-bromopyrazole)[3] |
| Purity | >98% (determined by GC and ¹H NMR)[1][2] | High purity, suitable for further reactions |
| Reaction Temperature | -20°C to -10°C[1][2] | 80-110°C[3] |
| Key Advantages | Avoids expensive palladium catalysts. | Generally higher yielding, broad substrate scope. |
| Key Disadvantages | Requires cryogenic temperatures and moisture-sensitive reagents. | Requires expensive and air-sensitive palladium catalysts and ligands. |
Experimental Protocols
Route 1: Grignard-Based Synthesis of this compound pinacol ester
This method involves the formation of a pyrazolyl Grignard reagent from 1-isopropyl-4-iodopyrazole, followed by borylation with an appropriate boron-containing electrophile.[1][2]
Materials:
-
1-Isopropyl-4-iodopyrazole (20g)
-
1.0 M Isopropyl Grignard reagent in THF (85 ml)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borate) (17.2g)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (for quenching)
-
n-Heptane (for purification)
Procedure:
-
Dissolve 20g of 1-isopropyl-4-iodopyrazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to between -15°C and -20°C using a suitable cooling bath.
-
Slowly add 85 ml of a 1.0 M solution of isopropyl Grignard reagent in THF dropwise to the cooled solution, maintaining the temperature below -15°C. This step facilitates a halogen-metal exchange to form the pyrazolyl Grignard reagent.
-
After the addition is complete, stir the mixture for a designated period to ensure complete formation of the Grignard reagent.
-
Slowly add 17.2g of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borate) to the reaction mixture, ensuring the temperature remains below -15°C.
-
Allow the reaction to proceed at this temperature, monitoring for completion by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by the slow addition of water while keeping the temperature low.
-
Allow the mixture to warm to room temperature. Separate the organic layer, and wash it twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the THF.
-
Add n-heptane to the residue and cool to between -20°C and -10°C to induce crystallization.
-
Collect the solid product by filtration and dry under vacuum to yield this compound pinacol ester.
Route 2: Palladium-Catalyzed Miyaura Borylation
This route utilizes a palladium catalyst to couple a 4-halopyrazole with a diboron reagent, a widely applicable method for the synthesis of aryl and heteroaryl boronic esters.[4][5] The following is a general procedure adapted from the borylation of a similar substrate.[3]
Materials:
-
1-Isopropyl-4-iodopyrazole (or the corresponding bromide) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.0-1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02-0.05 equiv)
-
Potassium acetate (KOAc) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or DMSO
-
Water (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
To a reaction vessel, add 1-isopropyl-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (1.0-1.2 equiv), PdCl₂(dppf) (0.02-0.05 equiv), and potassium acetate (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed 1,4-dioxane or DMSO.
-
Heat the reaction mixture to 80-110°C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound pinacol ester.
Mandatory Visualizations
Caption: Workflow for the Grignard-based synthesis route.
Caption: Workflow for the Palladium-catalyzed Miyaura borylation.
References
- 1. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 2. CN103601749B - A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate - Google Patents [patents.google.com]
- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of (1-Isopropyl-1H-pyrazol-4-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of pyrazole-boronic acid derivatives, with a focus on their potential as inhibitors of phosphodiesterase 10A (PDE10A). While direct biological activity data for derivatives of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid is emerging, this document draws comparisons from structurally similar pyrazole-containing compounds and established alternative inhibitors. Experimental data and detailed protocols are provided to support further research and development in this area.
Introduction to Pyrazole Boronic Acids in Drug Discovery
Pyrazole boronic acids are versatile building blocks in medicinal chemistry. The pyrazole ring is a common motif in many biologically active compounds, and the boronic acid functional group allows for convenient chemical modifications, such as the Suzuki-Miyaura cross-coupling reaction. This compound and its pinacol ester are key reactants in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. Notably, this scaffold has been utilized in the development of inhibitors for enzymes such as phosphodiesterase 10A (PDE10A) and histone lysine demethylases (KDMs).
Targeting Phosphodiesterase 10A (PDE10A)
PDE10A is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, making it a significant target for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease. Inhibition of PDE10A leads to an increase in intracellular levels of cAMP and cGMP, thereby modulating neuronal signaling pathways.
While specific derivatives of this compound with reported PDE10A inhibitory activity are still under investigation, we can draw comparisons from structurally related pyrazole-containing compounds and established PDE10A inhibitors. A series of analogues were synthesized by optimizing the structure of MP-10, a known potent PDE10A inhibitor. These analogues, featuring a central pyrazole moiety, have demonstrated significant inhibitory activity against PDE10A[1].
| Compound | Core Scaffold | PDE10A IC₅₀ (nM) | Selectivity vs. PDE3A/B & PDE4A/B | Reference |
| Compound 11a | 1-Ethyl-1H-pyrazole | 0.24 ± 0.05 | >1500 nM | [1] |
| Compound 10b | 1-Methyl-1H-pyrazole | 0.28 ± 0.06 | >1500 nM | [1] |
| Compound 11b | 1-Ethyl-1H-pyrazole | 0.36 ± 0.03 | >1500 nM | [1] |
| Compound 10a | 1-Methyl-1H-pyrazole | 0.40 ± 0.02 | >1500 nM | [1] |
| TP-10 | Pyrazole derivative | 0.8 | High | [1] |
| Papaverine | Benzylisoquinoline | 17 - 36 | Moderate | [2] |
| MP-10 | Pyrazole derivative | 0.18 - 0.37 | High | [3] |
Table 1: Comparison of PDE10A Inhibitor Potency. This table summarizes the in vitro potency (IC₅₀) of several pyrazole-containing compounds and other established PDE10A inhibitors. Lower IC₅₀ values indicate higher potency.
The inhibition of PDE10A has a direct impact on intracellular signaling cascades. By preventing the degradation of cAMP and cGMP, PDE10A inhibitors enhance the signaling pathways mediated by these second messengers.
References
Spectroscopic Analysis of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid and its structural analogs. Due to the limited availability of published experimental data for this compound, this guide leverages data from closely related compounds, namely 1H-Pyrazole-4-boronic acid and 1-Methyl-1H-pyrazole-4-boronic acid, to provide a comprehensive comparison and predictive insights.
Executive Summary
This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a summary of available and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and offers a comparative analysis with unsubstituted and N-methylated pyrazole boronic acids.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound) | CDCl₃ (Predicted) | ~7.8-8.0 (s, 1H, pyrazole-H), ~7.7-7.9 (s, 1H, pyrazole-H), ~4.5-4.7 (sept, 1H, CH), ~1.4-1.6 (d, 6H, CH₃) |
| 1H-Pyrazole-4-boronic acid | Not Specified | 7.91 (s, 2H)[1] |
| 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | CDCl₃ | 7.57 (s, 1H, Pyrazole H-3), 6.75 (s, 1H, Pyrazole H-4), 4.16 (s, 3H, N-methyl), 1.41 (s, 12H, Pinacol methyls)[2] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound) | CDCl₃ (Predicted) | ~140-145 (pyrazole-C), ~135-140 (pyrazole-C), Carbon bearing Boron not typically observed, ~50-55 (CH), ~22-25 (CH₃) |
| 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | Not Specified | 100-110 (Pyrazole C-2, C-4), 130-150 (Other pyrazole C)[2] |
| 1H-Pyrazole | Not Specified | C3/C5: 134.6, C4: 105.8 |
Table 3: IR Spectroscopic Data (Predicted/Experimental)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound) | O-H (boronic acid) | ~3200-3600 (broad) |
| B-O | ~1310-1380 | |
| C=N (pyrazole ring) | ~1500-1550 | |
| 1H-Pyrazole | N-H stretch | 3146 |
| C-H stretch | 3006 | |
| Ring vibrations | 1535, 1488, 1444 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Ionization Mode | Predicted m/z |
| This compound) | ESI+ | [M+H]⁺: 155.09 |
| ESI- | [M-H]⁻: 153.08 | |
| 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | Not Specified | Molecular ion peak at m/z 208[2] |
| 1H-Pyrazole-4-boronic acid | Not Specified | Molecular Weight: 111.90[3] |
| 1-Methyl-1H-pyrazole-4-boronic acid | Not Specified | Molecular Weight: 125.92[4] |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Referencing: Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Workflow and Pathway Diagrams
The general workflow for the spectroscopic analysis of a chemical compound is depicted below.
Caption: General workflow for spectroscopic analysis.
The logical relationship for identifying key structural features from the spectroscopic data is illustrated in the following diagram.
References
- 1. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR [m.chemicalbook.com]
- 2. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 3. 1H-ピラゾール-4-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized (1-Isopropyl-1H-pyrazol-4-yl)boronic acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like (1-Isopropyl-1H-pyrazol-4-yl)boronic acid is paramount for the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of analytical techniques to assess the purity of this and related boronic acids, complete with experimental protocols and comparative data.
The primary challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This equilibrium between the monomeric acid and the trimeric anhydride can complicate analytical results. Therefore, the choice of analytical method and sample preparation is critical for accurate purity determination.
Comparison of Analytical Techniques
Several analytical methods can be employed to assess the purity of this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Other methods such as Karl Fischer titration, melting point analysis, and elemental analysis provide complementary information.
Table 1: Comparison of Primary Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility, followed by mass-based detection. |
| Primary Use | Quantification of the main component and detection of impurities. | Absolute purity determination and structural elucidation of impurities. | Analysis of volatile impurities and the boronic acid after derivatization. |
| Sample Prep | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a deuterated solvent with an internal standard. | Derivatization (e.g., silylation or esterification) to increase volatility. |
| Common Impurities Detected | Boroxines, starting materials, by-products with chromophores. | Boroxines, residual solvents, starting materials, structural isomers. | Volatile impurities, derivatized boronic acid and its by-products. |
| Pros | High sensitivity, high throughput, well-established methods. | Provides absolute purity without a reference standard of the analyte, structurally informative. | High separation efficiency, sensitive detection. |
| Cons | On-column hydrolysis can occur, requires a reference standard for accurate quantification. | Lower sensitivity than HPLC, requires a well-resolved signal. | Requires derivatization, not suitable for non-volatile impurities. |
| Typical Purity Range | >95% | >95% | >98% (for the derivatized compound) |
Table 2: Comparison of Complementary Analytical Techniques
| Technique | Purpose | Information Provided |
| Karl Fischer Titration | Quantification of water content. | Determines the amount of water, which can affect the boronic acid/boroxine equilibrium. |
| Melting Point Analysis | Assessment of overall purity. | A sharp melting point range close to the literature value suggests high purity. Boronic acids typically have high melting points[1]. |
| Elemental Analysis | Determination of elemental composition. | Confirms the empirical formula of the synthesized compound. |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the lithiation of 4-halo-1-isopropyl-1H-pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis. Potential impurities can arise from various sources:
-
Boroxine: The trimeric anhydride formed by dehydration of the boronic acid is the most common impurity.
-
Unreacted Starting Materials: Residual 4-halo-1-isopropyl-1H-pyrazole.
-
Homocoupling Products: Bipyrazole species formed during the lithiation step.
-
Protodeborylation Product: 1-Isopropyl-1H-pyrazole formed by the reaction of the lithiated intermediate with a proton source.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Inorganic Salts: By-products from the reaction and workup.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of aromatic boronic acids[2].
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve peak shape. For example, a gradient from 5% to 95% acetonitrile in water with 0.1% formic acid can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole ring has significant absorbance (e.g., 220-280 nm).
-
Sample Preparation: Prepare a stock solution of the boronic acid in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as area percent, although quantification against a reference standard provides higher accuracy.
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4). Methanol-d4 can be advantageous as it can break up the boroxine trimer[3].
-
-
¹H NMR Parameters:
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the T1 of the slowest relaxing proton (typically 30-60 seconds) to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_IS = purity of the internal standard.
-
-
¹¹B NMR Spectroscopy: This technique can be used to observe the boron environment. Boronic acids typically show a broad signal around 30 ppm, while boronate esters appear around 20-25 ppm. This can help to confirm the presence of the boronic acid and identify any ester impurities.
GC-MS is suitable for the analysis of volatile impurities and can be used to analyze the boronic acid after derivatization.
-
Derivatization (Silylation):
-
Dissolve a small amount of the boronic acid in a dry, aprotic solvent (e.g., pyridine, acetonitrile).
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the volatile trimethylsilyl ester.
-
-
GC-MS Instrumentation:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compound and any impurities.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Analysis: The resulting chromatogram will show peaks for the derivatized boronic acid and any volatile impurities. The mass spectrum of each peak can be used for identification.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the described analytical techniques.
Caption: Workflow for HPLC Purity Analysis.
References
Safety Operating Guide
Safe Disposal of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents like (1-Isopropyl-1H-pyrazol-4-yl)boronic acid are critical for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides detailed, procedural instructions for the safe disposal of this compound and its associated waste.
This compound and its derivatives should be treated as hazardous chemical waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2] |
| Body Protection | A fully fastened lab coat that covers the arms.[1][2] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated hazardous waste container for solid chemical waste.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste.
4. Decontamination of Glassware:
-
Initial Rinse: Glassware that has been in contact with the compound should be rinsed with a suitable solvent in a chemical fume hood. This initial rinseate must be collected and disposed of as hazardous liquid waste.[3]
-
Secondary Decontamination: A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[3]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Spill Management:
-
In case of a spill, evacuate the area and restrict access.[2]
-
For liquid spills, use an inert absorbent material like vermiculite or sand.[2]
-
For solid spills, carefully sweep up the material to avoid dust formation.[4]
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.[2][4]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
6. Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed hazardous waste disposal contractor.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (1-Isopropyl-1H-pyrazol-4-yl)boronic acid
This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid. The following protocols are grounded in established safety standards for boronic acid derivatives and are designed to ensure the safe handling, storage, and disposal of this compound. While a specific Safety Data Sheet (SDS) for this compound was not available, the provided recommendations are based on the safety data for closely related compounds, such as its pinacol ester and other boronic acids.[1][2][3][4][5][6] It is imperative to consult the specific SDS provided by your supplier for the most comprehensive and accurate information.
Immediate Safety Precautions
Boronic acids as a class of compounds can cause skin, eye, and respiratory irritation.[1][4][7][8][9] Therefore, when handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when dust or aerosols may be generated.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2][3]
-
Immediately remove any contaminated clothing and launder it before reuse.[1][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields are mandatory. A full-face shield is recommended for splash hazards.[1][2][3][4] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use.[1][2][3][4] | To prevent skin contact and potential irritation.[1][3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2][3] | To protect skin and personal clothing from accidental splashes or spills.[1][3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][3][4] | To prevent irritation of the respiratory tract.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[2][3][5]
-
Avoid generating dust when transferring the solid.[2][3][4] Use appropriate tools, such as a spatula, for transfers.[2]
-
If heating the substance, do so in a controlled manner within the fume hood to prevent the release of vapors.
-
-
Post-Handling: Clean the work area to remove any residual chemical. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Chemical Waste: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.
-
Contaminated Materials: Collect contaminated materials, such as gloves, wipes, and empty containers, in a designated, labeled, and sealed container for hazardous waste.[1]
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] For larger spills, follow your institution's emergency procedures.
Safety Workflow Diagram
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. laballey.com [laballey.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
